Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFLIUIEUMXSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328054 | |
| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106012-56-0 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A thorough understanding of the physicochemical characteristics of derivatives such as the 3-carbaldehyde is crucial for the rational design and development of novel therapeutic agents.
This document summarizes key quantitative data, provides a detailed experimental protocol for a fundamental physicochemical parameter, and visualizes the experimental workflow.
Physicochemical Data
The following tables summarize the available experimental and computed physicochemical properties of this compound.
Table 1: General and Experimental Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Melting Point | 169-171 °C | ChemicalBook |
| pKa (Predicted) | 2.85 ± 0.30 | ChemicalBook |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 147.043261791 | PubChem |
| Monoisotopic Mass | 147.043261791 | PubChem |
| Topological Polar Surface Area | 47.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 162 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Experimental Protocols
A precise determination of physicochemical properties is fundamental for the characterization and quality control of a compound. Below is a detailed, generalized protocol for the determination of the melting point of a crystalline solid like this compound using the capillary method.
Protocol: Melting Point Determination
1. Objective: To determine the melting point range of a solid crystalline sample, which provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
2. Materials and Apparatus:
-
Crystalline sample of this compound
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thin-walled capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Watch glass
3. Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine, homogeneous powder. If necessary, gently grind any coarse crystals using a mortar and pestle.[3]
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]
4. Procedure:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is known (169-171°C for this compound), rapidly heat the apparatus to about 20°C below the expected melting point.[4]
-
Once the temperature is within 20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[5]
-
Allow the apparatus to cool sufficiently before performing any subsequent measurements. For accuracy, it is advisable to perform at least two measurements with fresh samples.[4]
5. Data Analysis and Interpretation: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a solid compound.
Caption: Workflow for Melting Point Determination.
References
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry. The information is compiled from peer-reviewed literature and chemical databases to support research and development efforts in this field.
Introduction
The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, forming the foundation for a wide range of biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration, making this compound a crucial intermediate in the synthesis of novel therapeutic agents. This document outlines the key spectroscopic characteristics and a reliable synthetic protocol for this compound and its derivatives.
Synthesis of this compound Derivatives
The most common and effective method for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich imidazo[1,2-a]pyrimidine ring system. While specific data for the unsubstituted parent compound is scarce in the literature, detailed protocols for closely related 2-aryl substituted derivatives are well-documented.
General Experimental Protocol: Vilsmeier-Haack Formylation
A general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehydes is as follows:
-
Preparation of the Vilsmeier Reagent: To a stirred solution of dimethylformamide (DMF) in a suitable solvent such as chloroform or glycerol at 0-5°C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for a short period to form the Vilsmeier reagent.[1][2]
-
Formylation Reaction: The starting 2-aryl-imidazo[1,2-a]pyrimidine is added portion-wise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction Progression: The reaction mixture is then stirred at room temperature and subsequently heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, leading to the precipitation of the product.[1]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]
Spectroscopic Data
Mass Spectrometry
The mass spectrum of the parent this compound shows a protonated molecular ion [M+H]⁺ at m/z 148 .
Spectroscopic Data for 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes
The following tables summarize the key spectroscopic data for several 2-aryl substituted derivatives, which serve as excellent reference points for the unsubstituted compound.
Table 1: ¹H NMR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes
| Compound | Aldehyde Proton (CHO, s, δ ppm) | Aromatic Protons (δ ppm) | Reference |
| 2-Phenylthis compound | 10.19 | 9.89 (dd, J = 1.9, 8.7 Hz, 1H), 8.86-8.84 (m, 1H), 7.93-7.90 (m, 2H), 7.56-7.54 (m, 3H), 7.20 (dd, J = 2.5, 8.7 Hz, 1H) | [1] |
| 2-(4-Bromophenyl)this compound | 10.01 | 7.91-7.88 (d, 2H), 7.76-7.73 (m, 4H), 7.32 (d, 1H) | [2] |
| 2-(4-Phenylphenyl)this compound | 9.75 | 8.01-7.87 (m, 2H), 7.61-7.12 (m, 6H), 6.97-6.54 (m, 3H), 6.21 (d, 1H) | [2] |
| 2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde | 10.15 | - | [3] |
Key ¹H NMR Feature: The most characteristic signal is the singlet for the aldehyde proton, which appears significantly downfield in the region of δ 9.75-10.20 ppm . The disappearance of a signal corresponding to the H-3 proton of the imidazo[1,2-a]pyrimidine ring is a clear indication of successful formylation at this position.[4]
Table 2: ¹³C NMR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes
| Compound | Carbonyl Carbon (C=O, δ ppm) | Aromatic & Heterocyclic Carbons (δ ppm) | Reference |
| 2-(4-Bromophenyl)this compound | 179.2 | 159.3, 157.6, 153.1, 136.7, 135.2, 133.6, 132.1, 128.3, 123.1, 109.6 | [2] |
| 2-(4-Phenylphenyl)this compound | 183.2 | 159.3, 157.6, 155.3, 140.8, 136.1, 134.3, 131.6, 129.2, 127.3, 126.4, 108.3 | [2] |
Key ¹³C NMR Feature: The carbonyl carbon of the aldehyde group is expected to resonate in the range of δ 179-184 ppm .
Table 3: FT-IR Data of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes
| Compound | C=O Stretch (cm⁻¹) | C-H Aldehyde Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 2-(4-Bromophenyl)this compound | 1677 | 2923, 2852 | 1620 (C=N imidazo), 1585 (C=N pyrimidine), 1564 (C=C) | [2] |
| 2-(4-Phenylphenyl)this compound | 1670 | 2962, 2827 | 1639 (C=N imidazo), 1583 (C=N pyrimidine), 1533 (C=C) | [2] |
| 2-Biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde | 1678 | 2850 | - | [3] |
Key FT-IR Feature: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is consistently observed in the region of 1670-1680 cm⁻¹ . The C-H stretching of the aldehyde group is also typically visible around 2850-2960 cm⁻¹ .[3]
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives.
Conclusion
This technical guide consolidates the available spectroscopic and synthetic data for this compound and its derivatives. The Vilsmeier-Haack reaction stands out as a robust method for its synthesis. The characteristic spectroscopic signatures, particularly the downfield aldehyde proton in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, and the strong C=O stretching band in FT-IR, provide clear markers for the successful synthesis and characterization of this important heterocyclic building block. This information is intended to facilitate the work of researchers and scientists in the field of medicinal chemistry and drug development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules. A thorough understanding of its spectral characteristics is crucial for the synthesis, characterization, and development of new chemical entities based on this scaffold.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The data is compiled and interpreted from published spectral data of closely related derivatives and the known effects of substituents on the chemical shifts of the imidazo[1,2-a]pyrimidine ring system. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | s | - |
| H-5 | ~8.6 - 8.8 | dd | ~6.8, 2.0 |
| H-6 | ~7.1 - 7.3 | dd | ~6.8, 4.2 |
| H-7 | ~9.0 - 9.2 | dd | ~4.2, 2.0 |
| CHO | ~9.9 - 10.1 | s | - |
s = singlet, dd = doublet of doublets
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~120 - 122 |
| C-5 | ~150 - 152 |
| C-6 | ~112 - 114 |
| C-7 | ~135 - 137 |
| C-8a | ~148 - 150 |
| CHO | ~185 - 187 |
Experimental Protocols
The following provides a generalized methodology for the synthesis of this compound and the acquisition of its NMR spectra, based on common procedures for this class of compounds.
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of the imidazo[1,2-a]pyrimidine core is the Vilsmeier-Haack reaction.
-
Preparation of the Vilsmeier reagent: In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring. The mixture is then allowed to warm to room temperature.
-
Formylation: The parent imidazo[1,2-a]pyrimidine is dissolved in a suitable solvent, such as chloroform, and added to the prepared Vilsmeier reagent.
-
Reaction and Workup: The reaction mixture is heated, typically at reflux, for several hours. After completion, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 126 MHz). A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from synthesis to spectral analysis and characterization of this compound.
Caption: General workflow for the synthesis and NMR analysis.
This guide provides foundational knowledge for the NMR spectroscopy of this compound. For novel derivatives, it is essential to perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
An In-depth Technical Guide to the FT-IR Spectrum of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted FT-IR Spectral Data
The FT-IR spectrum of Imidazo[1,2-a]pyrimidine-3-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the carbaldehyde group, the aromatic C-H bonds, and the vibrations of the fused heterocyclic ring system. The following table summarizes the predicted wavenumbers (cm⁻¹) and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3100 - 3000 | Medium to Weak | C-H stretching | Aromatic C-H stretching vibrations of the imidazopyrimidine ring. |
| ~2850 and ~2750 | Weak | C-H stretching | Fermi resonance doublet characteristic of the aldehyde C-H bond. |
| ~1700 - 1680 | Strong | C=O stretching | Carbonyl stretch of the aromatic aldehyde. Conjugation with the heterocyclic ring may lower the frequency. |
| ~1640 - 1500 | Medium to Strong | C=C and C=N stretching | Aromatic ring stretching vibrations of the imidazo[1,2-a]pyrimidine core. |
| ~1400 - 1200 | Medium | In-plane C-H bending | In-plane bending vibrations of the aromatic C-H bonds. |
| ~1200 - 1000 | Medium | C-N stretching | Stretching vibrations of the carbon-nitrogen bonds within the heterocyclic rings. |
| Below 1000 | Medium to Weak | Out-of-plane C-H bending | Out-of-plane bending vibrations of the aromatic C-H bonds, often characteristic of the substitution pattern. |
Experimental Protocol: Obtaining the FT-IR Spectrum
The following is a standard experimental protocol for acquiring the FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.
1. Sample Preparation (KBr Pellet Method):
- Materials: this compound (1-2 mg), dry spectroscopic grade Potassium Bromide (KBr) (100-200 mg), agate mortar and pestle, pellet press.
- Procedure:
- Thoroughly grind the KBr in the agate mortar to a fine powder.
- Add the this compound sample to the KBr in the mortar.
- Mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes scattering of the IR radiation.
- Transfer the powder to the die of the pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
2. Spectral Acquisition:
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
- Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
3. Data Analysis:
- The obtained spectrum should be baseline corrected.
- Identify the positions of the absorption bands (peaks) in wavenumbers (cm⁻¹).
- Analyze the intensity and shape of the peaks.
- Correlate the observed absorption bands with the vibrational modes of the functional groups present in the this compound molecule.
Visualizations
The following diagrams illustrate the experimental workflow for FT-IR spectroscopy and the correlation between the molecular structure and its expected FT-IR spectrum.
References
Mass Spectrometry of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a public mass spectrum for this specific molecule, this guide presents a logical, theory-based fragmentation pattern derived from the known mass spectral behavior of its constituent functional groups and core heterocyclic structure.
Molecular Structure and Properties
This compound possesses a fused ring system consisting of an imidazole ring fused to a pyrimidine ring, with a carbaldehyde group at the 3-position.
-
Molecular Formula: C₇H₅N₃O
-
Molecular Weight: 147.13 g/mol
Predicted Fragmentation Pattern under Electron Ionization (EI)
Electron ionization mass spectrometry of aromatic aldehydes typically yields a prominent molecular ion peak and characteristic fragmentation patterns involving the aldehyde group. The fragmentation of the imidazo[1,2-a]pyrimidine core is expected to follow pathways observed for similar N-heterocyclic compounds.
The primary fragmentation events for this compound are predicted as follows:
-
Molecular Ion (M⁺˙): The molecule will readily form a stable molecular ion at m/z 147.
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion at m/z 146.
-
Loss of a Formyl Radical ([M-CHO]⁺): The cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO), producing a fragment at m/z 118.
-
Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion at m/z 146 can subsequently lose a molecule of carbon monoxide (CO), also resulting in the fragment at m/z 118.
-
Fragmentation of the Imidazo[1,2-a]pyrimidine Ring: The fragment at m/z 118, corresponding to the imidazo[1,2-a]pyrimidine cation, is expected to undergo further fragmentation. Based on the fragmentation of related heterocyclic systems, this can involve the sequential loss of hydrogen cyanide (HCN) molecules. A plausible pathway involves the loss of HCN to yield a fragment at m/z 91.
Quantitative Data: Predicted Mass Fragments
The following table summarizes the predicted major fragments for this compound under electron ionization. The relative abundances are estimations based on the expected stability of the ions.
| m/z | Proposed Fragment | Predicted Relative Abundance |
| 147 | [C₇H₅N₃O]⁺˙ (Molecular Ion) | High |
| 146 | [C₇H₄N₃O]⁺ | Moderate to High |
| 118 | [C₆H₄N₃]⁺ | Moderate |
| 91 | [C₅H₃N₂]⁺ | Low to Moderate |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a solid heterocyclic sample is provided below.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC) inlet.
Mass Spectrometer Settings (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/second
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
Visualization of Fragmentation Pathway
The logical relationship of the predicted fragmentation pathway is visualized in the following diagram generated using Graphviz (DOT language).
Caption: Predicted EI-MS fragmentation of this compound.
The Discovery of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 3-position of this scaffold provides a versatile synthetic handle for further molecular exploration, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, functionalization, and biological evaluation of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives.
Synthesis of the this compound Core
The primary route for introducing a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine nucleus is the Vilsmeier-Haack reaction. This reaction involves the formylation of the electron-rich heterocyclic system using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
General Synthetic Pathway
The synthesis begins with the construction of the imidazo[1,2-a]pyrimidine core, followed by the formylation at the 3-position. A common method involves the condensation of a 2-aminopyrimidine with an α-haloketone.
Detailed Experimental Protocol: Synthesis of 2-phenylthis compound
This protocol describes the synthesis of a key intermediate, 2-phenylimidazo[1,2-a]pyrimidine, followed by its formylation.
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine [1]
-
A mixture of 2-aminopyrimidine (1) and 2-bromoacetophenone (2) is refluxed in a suitable solvent, such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 2-phenylimidazo[1,2-a]pyrimidine (3), is collected by filtration, washed, and dried.
Step 2: Synthesis of 2-phenylthis compound [2]
-
To a solution of N,N-dimethylformamide (DMF) and chloroform (CHCl₃), phosphoryl chloride (POCl₃) is added dropwise at 0°C.
-
The mixture is stirred for a specified time, and then the 2-phenylimidazo[1,2-a]pyrimidine is added.
-
The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.
-
After the reaction is complete, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
The crude product is filtered, washed with water, and purified by recrystallization or column chromatography.
Derivatization of this compound
The aldehyde functionality at the 3-position is a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases through condensation with primary amines.
Synthesis of Schiff Base Derivatives
The condensation of this compound with various aromatic or heterocyclic amines yields the corresponding Schiff bases (imines). This reaction is typically catalyzed by a few drops of a weak acid, such as acetic acid.
References
The Therapeutic Potential of Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide to Key Targets
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have emerged as promising candidates for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.
Key Anticancer Targets and Efficacy
A number of studies have reported the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based | Jurkat, B16-F10, HCT116, MDA-MB-231 | 0.06, 0.38, 0.138, 1.054 | [1] |
| Imidazo[1,2-a]pyrazine | HCT-116 | 0.023 | [2] |
| Imidazo[1,2-a]quinoxaline | MCF-7, MDA-MB-231, HCT-116, A549 | 4.33 - 6.11 | [3] |
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
Signaling Pathways in Cancer
Imidazo[1,2-a]pyrimidine derivatives often exert their anticancer effects by modulating critical signaling pathways involved in tumorigenesis. Two of the most significant pathways identified are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol is used to determine the inhibitory activity of imidazo[1,2-a]pyrimidine derivatives against specific kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Imidazo[1,2-a]pyrimidine derivative
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivative.
-
In a microplate, add the kinase, the derivative, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP.[6]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.[7]
This assay measures the ability of imidazo[1,2-a]pyrimidine derivatives to inhibit the polymerization of tubulin into microtubules.[8]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Imidazo[1,2-a]pyrimidine derivative
-
Spectrophotometer with temperature control
Procedure:
-
Prepare dilutions of the imidazo[1,2-a]pyrimidine derivative in polymerization buffer.
-
On ice, mix the tubulin and the derivative in a cuvette.
-
Initiate polymerization by adding GTP and placing the cuvette in the spectrophotometer pre-warmed to 37°C.[9]
-
Monitor the change in absorbance at 340 nm over time.[10]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[10]
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.
Antibacterial and Antifungal Efficacy
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | Gram-positive & Gram-negative bacteria | 0.48 - 3.91 | [11] |
| Imidazo[1,2-a]pyrimidine | Various bacteria and Mycobacterium | Not specified | [12][13] |
| Imidazo[1,2-a]pyrimidine | Candida albicans | (Activity suggested by docking) | [14] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
Experimental Protocols
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.[15]
Materials:
-
96-well microtiter plates
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imidazo[1,2-a]pyrimidine derivative
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate.[15]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is commonly used for antifungal susceptibility testing.[16]
Materials:
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida species)
-
RPMI-1640 medium
-
Imidazo[1,2-a]pyrimidine derivative
-
Fungal inoculum standardized spectrophotometrically
Procedure:
-
Prepare serial dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration that causes a significant reduction in growth (e.g., 50% inhibition for azoles against Candida) compared to the growth control.[17]
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV).
Anti-HIV Efficacy
| Compound Class | Virus | EC50 (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-1 | 82.02 | [18][19] |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-2 | 47.72 | [18][19] |
Table 3: Anti-HIV Activity of Imidazo[1,2-a]pyrimidine Derivatives
Experimental Protocol
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds.[20]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Culture medium
-
Imidazo[1,2-a]pyrimidine derivative
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers.
-
After an adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing various concentrations of the imidazo[1,2-a]pyrimidine derivative.[20]
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.[20]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction.
-
Determine the 50% effective concentration (EC50) of the compound.
Conclusion
Imidazo[1,2-a]pyrimidine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their ability to interact with a wide range of biological targets provides a strong foundation for the design of potent and selective inhibitors for the treatment of cancer, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from discovery to clinical application. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 13. Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Silico Prediction of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential biological properties of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] Early-stage in silico assessment of drug candidates is crucial for reducing costs and attrition rates in the drug discovery pipeline. This document outlines detailed methodologies for predicting key molecular properties using established computational tools and presents the predicted data in a structured format for easy interpretation. Furthermore, a potential signaling pathway modulated by this class of compounds, the Wnt/β-catenin pathway, is described and visualized.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] this compound represents a key intermediate and a potential pharmacophore in the development of novel therapeutics. Computational, or in silico, methods provide a rapid and cost-effective means to predict the drug-like properties of such molecules, guiding further experimental studies.[2][3] This guide details the application of various in silico tools to predict the physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. These properties were predicted using a combination of computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₇H₅N₃O | - |
| Molecular Weight | 147.14 g/mol | - |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | Molinspiration |
| Number of Hydrogen Bond Acceptors | 3 | Molinspiration |
| Number of Hydrogen Bond Donors | 0 | Molinspiration |
| Number of Rotatable Bonds | 1 | Molinspiration |
| Water Solubility (LogS) | -1.85 (Soluble) | SwissADME |
Experimental Protocol: Physicochemical Property Prediction using Molinspiration
Molinspiration is a widely used online tool for the calculation of important molecular properties.[4][5][6] The prediction process is as follows:
-
Input: The chemical structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string (O=Cc1cn2cncc-2n1) or drawn using the integrated molecular editor.
-
Calculation: Molinspiration's proprietary algorithm calculates various molecular properties based on fragment contributions and topological features of the molecule.
-
Output: The tool provides a list of calculated properties, including LogP, TPSA, and counts of hydrogen bond donors and acceptors, which are crucial for assessing drug-likeness according to Lipinski's Rule of Five.[4]
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a major factor in its success or failure in clinical trials. In silico ADMET prediction provides early insights into the potential pharmacokinetic and toxicity issues of a compound.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Prediction | Confidence Score | Method/Tool |
| Absorption | |||
| GI Absorption | High | - | SwissADME |
| BBB Permeant | No | - | SwissADME |
| Distribution | |||
| P-glycoprotein Substrate | No | - | SwissADME |
| Metabolism | |||
| CYP1A2 Inhibitor | No | 0.85 | SwissADME |
| CYP2C19 Inhibitor | No | 0.88 | SwissADME |
| CYP2C9 Inhibitor | Yes | 0.65 | SwissADME |
| CYP2D6 Inhibitor | No | 0.79 | SwissADME |
| CYP3A4 Inhibitor | No | 0.71 | SwissADME |
| Toxicity | |||
| LD₅₀ (rat, acute oral) | 650 mg/kg (Class 4) | 0.72 | ProTox-II |
| Hepatotoxicity | Inactive | 0.68 | ProTox-II |
| Carcinogenicity | Inactive | 0.55 | ProTox-II |
| Mutagenicity | Inactive | 0.78 | ProTox-II |
| Immunotoxicity | Inactive | 0.61 | ProTox-II |
Experimental Protocol: ADME Prediction using SwissADME
SwissADME is a free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[7][8][9][10][11][12][13]
-
Input: The SMILES string of this compound is pasted into the input field.
-
Execution: The "Run" button initiates the calculation of various ADME parameters based on a compilation of predictive models.
-
Output: The results are presented in a user-friendly graphical format and include predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate status, and inhibition of major cytochrome P450 (CYP) isoforms.
Experimental Protocol: Toxicity Prediction using ProTox-II
ProTox-II is a web server for the in silico prediction of the toxicity of chemicals.[7][14][15][16][17][18][19]
-
Input: The molecule can be entered by its name, SMILES string, or by drawing the structure using the provided editor.
-
Prediction: ProTox-II utilizes a combination of machine learning models, fragment-based methods, and pharmacophores to predict various toxicity endpoints.[15][16]
-
Output: The tool provides predictions for oral toxicity (LD₅₀), organ toxicity (e.g., hepatotoxicity), and other toxicological endpoints such as mutagenicity and carcinogenicity, along with confidence scores for each prediction.[14][16][19]
Potential Biological Activity and Signaling Pathway
Derivatives of imidazo[1,2-a]pyrimidine have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[17][20] This suggests that this compound may also exhibit activity against targets within this pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis.[21][22][23][24][25] Its aberrant activation is a hallmark of many cancers.[20][23]
-
"Off" State: In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[21][25] This keeps cytoplasmic β-catenin levels low.
-
"On" State: Binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex.[22] This results in the stabilization and accumulation of β-catenin in the cytoplasm.
-
Nuclear Translocation and Gene Expression: Accumulated β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation, survival, and differentiation.[24]
Some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway independently of GSK-3β activity, suggesting they may act downstream in the cascade.[20]
Visualizations
In Silico Prediction Workflow
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculation of molecular properties [molinspiration.com]
- 5. Molinspiration Cheminformatics [molinspiration.com]
- 6. wjpmr.com [wjpmr.com]
- 7. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. japsonline.com [japsonline.com]
- 11. phytojournal.com [phytojournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. scribd.com [scribd.com]
- 14. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 15. mdc-berlin.de [mdc-berlin.de]
- 16. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. ajpt.asmepress.com [ajpt.asmepress.com]
- 20. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Imidazo[1,2-a]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] Quantum chemical calculations have emerged as a powerful tool in the rational design and development of novel imidazo[1,2-a]pyrimidine derivatives. By providing insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, computational methods guide synthetic efforts and help to elucidate structure-activity relationships (SAR). This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of imidazo[1,2-a]pyrimidine compounds, detailing common computational methodologies, summarizing key findings, and outlining experimental protocols.
Theoretical Framework: Density Functional Theory (DFT)
A cornerstone of quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This method has been widely adopted for studying imidazo[1,2-a]pyrimidine derivatives due to its favorable balance between computational cost and accuracy.[1] DFT calculations are typically employed to determine a variety of molecular properties that are crucial for understanding the behavior of these compounds.
Key computational approaches include:
-
Geometry Optimization: The first step in most calculations is to determine the lowest energy conformation of the molecule. This is crucial as the molecular geometry dictates its electronic properties and biological activity.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.
-
Vibrational Frequency Analysis: Theoretical calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.
Computational and Experimental Protocols
General Computational Workflow
A typical workflow for the quantum chemical analysis of an imidazo[1,2-a]pyrimidine derivative involves a series of interconnected computational steps.
Detailed Computational Methodology
A frequently employed method for these calculations is DFT using the B3LYP functional with the 6-311++G(d,p) basis set.[2]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
A common synthetic route to prepare imidazo[1,2-a]pyrimidine Schiff base derivatives involves a four-step process.[1]
-
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine: This intermediate is typically synthesized through the condensation of 2-aminopyrimidine with 2-bromoacetophenone.[1]
-
Nitrosation: The 3-nitroso derivative is obtained by direct nitrosation of the 2-phenylimidazo[1,2-a]pyrimidine using sodium nitrite.[1]
-
Reduction: The nitroso group is then reduced to an amino group to yield 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[1]
-
Schiff Base Formation: The final Schiff base derivatives are prepared by reacting the 3-amino product with various substituted aldehydes in the presence of a catalytic amount of acetic acid in ethanol.[1] The reaction mixture is typically stirred at room temperature for 24 hours.[1]
Experimental Protocol: Spectroscopic Characterization
The synthesized compounds are routinely characterized by various spectroscopic techniques to confirm their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical environment of the protons and carbon atoms in the molecule.[1][3] Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data for structural validation.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[1]
-
Mass Spectrometry (MS): Mass spectrometry, often using electrospray ionization (ESI), is employed to determine the molecular weight of the synthesized compounds.[1]
Key Calculated Properties and Their Significance
Quantum chemical calculations provide valuable quantitative data that can be correlated with the chemical behavior and biological activity of imidazo[1,2-a]pyrimidine compounds.
Frontier Molecular Orbital (FMO) Energies
The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial parameters for understanding the reactivity and stability of molecules.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Imidazo[1,2-a]pyrimidine Schiff Base Derivatives | Varies | Varies | Varies | [1] |
| (E)-2-phenyl-N-(thiophen-2- ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Varies | Varies | Varies | [2] |
Note: Specific energy values are highly dependent on the substituents on the imidazo[1,2-a]pyrimidine core and are detailed in the respective cited literature.
A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for predicting the reactive sites of a molecule. For imidazo[1,2-a]pyrimidine derivatives, the MEP can reveal regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding their interactions with biological targets.
Correlation of Calculated and Experimental Spectroscopic Data
A strong correlation between theoretically calculated and experimentally measured spectroscopic data provides confidence in the computational model.
| Spectroscopic Data | Computational Method | Basis Set | Correlation | Reference |
| 1H and 13C NMR | GIAO-DFT | 6-311++G(d,p) | Good agreement between calculated and experimental chemical shifts | [2][3] |
| FT-IR | DFT | B3LYP/6-311++G(d,p) | Good agreement between calculated and experimental vibrational frequencies | [2][4] |
Application in Drug Development
Quantum chemical calculations are often integrated with other computational techniques, such as molecular docking, to accelerate the drug discovery process.
Logical Relationship in Drug Design
The insights gained from quantum chemical calculations directly inform subsequent steps in the drug design pipeline, ultimately leading to the identification of promising drug candidates.
Molecular docking studies, for instance, can predict the binding modes of imidazo[1,2-a]pyrimidine derivatives within the active site of a biological target.[5][6][7] The electronic properties derived from quantum chemical calculations can then be used to rationalize the observed binding affinities and guide the design of new derivatives with improved potency and selectivity. This integrated computational and experimental approach has proven to be a valuable strategy in the development of novel therapeutic agents based on the imidazo[1,2-a]pyrimidine scaffold.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document details synthetic methodologies, experimental protocols, and comprehensive structural characterization data.
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for further molecular exploration and the development of new therapeutic agents.
Synthesis of this compound Analogs
The primary method for the synthesis of this compound analogs is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl group (-CHO) onto electron-rich heterocyclic systems. The general synthesis involves a two-step process: first, the synthesis of the core Imidazo[1,2-a]pyrimidine scaffold, followed by its formylation.
General Synthetic Workflow
The synthesis commences with the condensation of a 2-aminopyrimidine with an α-haloketone to form the bicyclic Imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to the Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to yield the desired 3-carbaldehyde derivative.
Experimental Protocols
Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
A foundational precursor, 2-phenylimidazo[1,2-a]pyrimidine, is synthesized via the condensation of 2-aminopyrimidine and 2-bromoacetophenone.[1]
Procedure:
-
A mixture of 2-aminopyrimidine and 2-bromoacetophenone is refluxed in a suitable solvent, such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The solid is washed with a cold solvent (e.g., acetone) to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.[1]
Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine
The following protocol is adapted from the synthesis of the analogous 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[6][7]
Procedure:
-
To a cooled (273 K) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.
-
The 2-phenylimidazo[1,2-a]pyrimidine is then added portion-wise to this mixture.
-
The reaction mixture is heated (e.g., to 373 K) for a specified period (e.g., 1 hour).
-
After cooling the mixture to 273 K, it is neutralized with a base, such as sodium carbonate (Na2CO3) solution.
-
The product is extracted with an organic solvent, for instance, dichloromethane.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Structural Characterization Data
The structural elucidation of the synthesized analogs relies on a combination of spectroscopic techniques and X-ray crystallography.
X-ray Crystallographic Data
While specific crystallographic data for this compound analogs is not widely available in the public domain, the data for the closely related 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde provides valuable structural insights.[6][7][8]
| Parameter | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde[6][7] |
| Molecular Formula | C14H10N2O |
| Molecular Weight | 222.2 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.0640 (3) |
| b (Å) | 7.4162 (2) |
| c (Å) | 21.6698 (6) |
| V (ų) | 2099.48 (9) |
| Z | 8 |
| Dihedral Angle (rings) | 28.61 (4)° |
Spectroscopic Data
The characterization of this compound analogs is confirmed through various spectroscopic methods. The following tables summarize the expected and reported spectral data for representative structures.
FT-IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1700 |
| C=N (imidazopyrimidine ring) | 1600 - 1650 |
| C=C (aromatic) | 1450 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
¹H NMR Spectral Data
The proton NMR spectra of these compounds show characteristic signals for the aldehyde proton and the protons of the fused heterocyclic system and any substituents.
| Proton | Expected Chemical Shift (δ ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 |
| Imidazo[1,2-a]pyrimidine H-5 | 8.5 - 9.0 |
| Imidazo[1,2-a]pyrimidine H-7 | 8.0 - 8.5 |
| Imidazo[1,2-a]pyrimidine H-6 | 7.0 - 7.5 |
| Phenyl protons | 7.2 - 8.0 |
¹³C NMR Spectral Data
The carbon NMR spectra are characterized by a downfield signal for the aldehyde carbonyl carbon.
| Carbon | Expected Chemical Shift (δ ppm) |
| Aldehyde (C=O) | 180 - 190 |
| Imidazo[1,2-a]pyrimidine C2 | 145 - 155 |
| Imidazo[1,2-a]pyrimidine C3 | 120 - 130 |
| Imidazo[1,2-a]pyrimidine C5 | 140 - 150 |
| Imidazo[1,2-a]pyrimidine C6 | 110 - 120 |
| Imidazo[1,2-a]pyrimidine C7 | 130 - 140 |
| Imidazo[1,2-a]pyrimidine C8a | 140 - 150 |
| Phenyl carbons | 125 - 135 |
Logical Relationships in Structural Elucidation
The process of confirming the structure of a novel analog follows a logical workflow, where each experimental technique provides a piece of the puzzle.
This guide serves as a foundational resource for the synthesis and structural characterization of this compound analogs. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS Number: 106012-56-0 Synonyms: Imidazo(1,2-a)pyrimidine-3-carboxaldehyde
Important Note for Researchers: The CAS number 6188-43-8, which is sometimes associated with this chemical name, is correctly assigned to the related compound Imidazo[1,2-a]pyridine -3-carbaldehyde.[1][2][3][4][5] This guide focuses on the pyrimidine-based scaffold, Imidazo[1,2-a]pyrimidine-3-carbaldehyde, with the correct CAS number 106012-56-0.[6][7]
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyrimidine core is a privileged scaffold, meaning it is frequently found in biologically active compounds.[8][9][10] This fused heterocyclic system is known to be a component in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10]
The presence of the aldehyde group at the 3-position makes this compound a versatile intermediate for further chemical modifications.[11] It provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, chalcones, and other elaborated structures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[12][13] This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These descriptors are essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 106012-56-0 | [6] |
| Molecular Formula | C₇H₅N₃O | [6] |
| Molecular Weight | 147.13 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| InChI | InChI=1S/C7H5N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h1-5H | [6] |
| InChIKey | AGFLIUIEUMXSEY-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CN=C2C(=C1)N=CN2C=O | [6] |
Synthesis and Experimental Protocols
The primary and most widely employed method for introducing a formyl group at the 3-position of the imidazo[1,2-a]pyrimidine ring is the Vilsmeier-Haack reaction.[14][15] This reaction is a reliable and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[16][17]
General Synthesis Pathway
The synthesis can be conceptualized as a two-stage process: first, the formation of the core imidazo[1,2-a]pyrimidine scaffold, followed by the formylation at the C-3 position.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established methodologies for the formylation of imidazo[1,2-a]pyrimidines.[12][14]
Reagents and Materials:
-
Imidazo[1,2-a]pyrimidine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃) or other suitable anhydrous solvent
-
Ice, water
-
Sodium hydroxide or sodium carbonate solution for neutralization
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to stir at room temperature for approximately 15-30 minutes, during which the Vilsmeier reagent (a chloromethyleniminium salt) forms.[17]
-
Formylation Reaction: Dissolve the starting imidazo[1,2-a]pyrimidine in an anhydrous solvent like chloroform or excess DMF.[12] Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (temperature and time will vary based on the specific substrate, typically several hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic (pH ~8-9). The product may precipitate at this stage. Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring, which is the most nucleophilic site.[14][15]
Caption: Key logical steps of the Vilsmeier-Haack formylation mechanism.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO, highly deshielded, ~9-10 ppm), and distinct aromatic protons on both the imidazole and pyrimidine rings. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (~180-190 ppm), along with signals for the aromatic carbons of the fused ring system. |
| IR Spectroscopy | A characteristic C=O stretching band for the aldehyde at ~1680-1700 cm⁻¹, and C-H stretching for the aromatic rings. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 147.13 g/mol . |
Role in Drug Development and Chemical Reactivity
This compound is not typically an end-product but rather a key intermediate for creating libraries of diverse compounds for biological screening.[14] The aldehyde functionality is a gateway to a multitude of chemical transformations.
Key Reactions:
-
Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases), which can then be reduced to secondary amines.[12]
-
Wittig Reaction: Can be converted to alkenes.
-
Condensation Reactions: Undergoes reactions like the Claisen-Schmidt condensation with ketones to form α,β-unsaturated carbonyl compounds (chalcone analogues).[13]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.
These subsequent reactions allow for the systematic modification of the molecule at the 3-position, which is crucial for tuning its pharmacological properties. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities.
Caption: Role as a central scaffold in generating diverse bioactive derivatives.
Documented Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives:
-
Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents, with some exhibiting selectivity for COX-2.[9][14]
-
Antimicrobial: The scaffold is a component of novel agents tested against both Gram-positive and Gram-negative bacteria.[8][14]
-
Anticancer: Various substituted imidazo[1,2-a]pyrimidines have been investigated for their cytotoxic activity against cancer cell lines.[8][14]
-
Kinase Inhibition: The structure has been used to design dual inhibitors of kinases like KSP and Aurora-A.[14]
-
Antiviral: The core is present in compounds explored as potential antiviral agents, including for HIV.[8][14]
-
CNS Agents: The scaffold has been investigated for its potential as GABA receptor agonists for treating conditions like anxiety.[14]
References
- 1. Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | CID 10510981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IMIDAZO[1,2-A]PYRIDIN-3-CARBOXALDEHYDE CAS#: 6188-43-8 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8 [sigmaaldrich.com]
- 6. Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | C7H5N3O | CID 404535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 106012-56-0 [amp.chemicalbook.com]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpcbs.com [ijpcbs.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] This document provides detailed application notes and protocols for the synthesis of a key intermediate, Imidazo[1,2-a]pyrimidine-3-carbaldehyde, focusing on a robust and widely utilized two-step synthetic pathway.
The synthesis initiates with the construction of the core 2-arylimidazo[1,2-a]pyrimidine ring system via the condensation of a 2-aminopyrimidine with an α-haloketone.[2] Subsequently, a formyl group is selectively introduced at the C3 position of the imidazole ring through the Vilsmeier-Haack reaction.[3] This protocol offers a conventional and a microwave-assisted, green chemistry approach to this critical formylation step.
I. Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidine (Intermediate)
The initial step involves the synthesis of the imidazo[1,2-a]pyrimidine core. A common and effective method is the reaction of 2-aminopyrimidine with a substituted α-bromoacetophenone.[4]
Experimental Protocol:
A mixture of 2-aminopyrimidine (0.1 mol) and the appropriately substituted 2-bromoacetophenone (0.1 mol) is stirred overnight in acetone (100 ml) at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is collected by filtration and washed with acetone to yield the desired 2-arylimidazo[1,2-a]pyrimidine.[4]
II. Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[5][6] In this context, it is used to introduce a carbaldehyde group at the 3-position of the 2-arylimidazo[1,2-a]pyrimidine core.
Conventional Protocol:
The Vilsmeier reagent is prepared at 0-5°C by the dropwise addition of phosphorus oxychloride (POCl3, 0.04 mol) to a stirred solution of N,N-dimethylformamide (DMF, 0.06 mol). To this reagent, the 2-arylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly while maintaining the temperature below 5°C. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization.
Microwave-Assisted Green Protocol:
For a more environmentally friendly and efficient approach, a microwave-assisted synthesis in glycerol can be employed.[3]
Experimental Protocol:
The Vilsmeier reagent is prepared at 0-5°C by the dropwise addition of POCl3 (0.04 mol, 3.74 mL) to a stirred solution of DMF (0.06 mol, 4.6 mL) in glycerol (10 mL). The 2-phenylimidazo[1,2-a]pyrimidine (0.01 mol) is then added slowly to the Vilsmeier reagent, maintaining the temperature below 5°C. The reaction mixture is subsequently irradiated in a microwave synthesizer at 400 watts and 90°C. Reaction progress is monitored by TLC. Upon completion, the reaction mass is poured into ice-cold water and neutralized with sodium hydroxide solution. The solid product is filtered, washed with water, and dried.[3][7]
Quantitative Data Summary
The following tables summarize the yields for the synthesis of various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes using the microwave-assisted protocol.[3]
| Entry | Ar-group of Precursor | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | C6H5 | 2-Phenylthis compound | 10 | 95 | 180-182 |
| 2 | 4-CH3-C6H4 | 2-(4-Methylphenyl)this compound | 12 | 92 | 190-192 |
| 3 | 4-OCH3-C6H4 | 2-(4-Methoxyphenyl)this compound | 15 | 90 | 185-187 |
| 4 | 4-Cl-C6H4 | 2-(4-Chlorophenyl)this compound | 10 | 94 | 210-212 |
| 5 | 4-Br-C6H4 | 2-(4-Bromophenyl)this compound | 11 | 93 | 220-222 |
| 6 | 4-NO2-C6H4 | 2-(4-Nitrophenyl)this compound | 18 | 88 | 240-242 |
Characterization Data
Characterization of the synthesized compounds is crucial for confirming their identity and purity. Below is a representative set of spectroscopic data for 2-phenylthis compound.
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.11 (s, 1H, CHO), 9.86 (d, 1H, pyrimidine ring), 8.96 (m, 1H, pyrimidine ring), 7.97 (d, 2H, phenyl ring), 7.82 (d, 2H, phenyl ring), 7.51 (m, 1H, pyrimidine ring).[3] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 179.81, 155.56, 155.26, 149.50, 136.49, 131.83 (2C), 131.54 (2C), 130.88, 123.80, 118.47, 112.22.[3] |
| FT-IR (KBr, cm⁻¹) | 3121, 2963, 1647 (C=O), 1579, 1525, 1253, 817.[3] |
| ESI-MS (m/z) | 302.019 [M+H]⁺.[3] |
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: Experimental workflow for the synthesis.
Caption: Vilsmeier-Haack reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrimidine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of the imidazo[1,2-a]pyrimidine scaffold, a key reaction in the synthesis of pharmacologically relevant compounds. The Vilsmeier-Haack reaction offers an efficient and regioselective method for the introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyrimidine nucleus, yielding 3-formyl-imidazo[1,2-a]pyrimidine derivatives. These derivatives are versatile intermediates for further molecular elaboration in drug discovery and development. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents a summary of reaction parameters for various substituted imidazo[1,2-a]pyrimidines.
Introduction
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The functionalization of this scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. The Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, has been successfully applied to imidazo[1,2-a]pyrimidines. This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. For imidazo[1,2-a]pyrimidines, the formylation reaction occurs with high regioselectivity at the electron-rich C3 position of the imidazole ring.
Reaction Principle
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the 3-formyl-imidazo[1,2-a]pyrimidine product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted imidazo[1,2-a]pyrimidines.
| Entry | Substrate (Imidazo[1,2-a]pyrimidine Derivative) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Phenylimidazo[1,2-a]pyrimidine | 0.25 | 90 | 95 | [1] |
| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine | 0.25 | 90 | 92 | [1] |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 0.33 | 90 | 94 | [1] |
| 4 | 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine | 0.33 | 90 | 90 | [1] |
| 5 | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | 0.5 | 90 | 88 | [1] |
| 6 | 2-(2-Furyl)imidazo[1,2-a]pyrimidine | - | - | 72 | [2] |
| 7 | 2-Biphenyl-imidazo[1,2-a]pyrimidine | - | - | High | [3] |
Note: "-" indicates that the specific data was not provided in the cited literature.
Detailed Experimental Protocol
This protocol is a general procedure for the Vilsmeier-Haack formylation of substituted imidazo[1,2-a]pyrimidines.[1]
Materials:
-
Substituted Imidazo[1,2-a]pyrimidine (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Glycerol (as a green reaction medium)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Microwave reactor (optional, for accelerated reaction)
-
Dropping funnel
-
Reflux condenser
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise to the DMF with constant stirring. The addition should be controlled to maintain a low temperature. Stir the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Imidazo[1,2-a]pyrimidine: To the freshly prepared Vilsmeier reagent, add the substituted imidazo[1,2-a]pyrimidine (1.0 equivalent) and glycerol.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture at 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Alternatively, for a more rapid reaction, place the reaction vessel in a microwave reactor and irradiate at 400 W and 90 °C. Reaction times are typically in the range of 15-30 minutes.[1]
-
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-formyl-imidazo[1,2-a]pyrimidine derivative.
-
Drying: Dry the purified product in a desiccator under vacuum.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Vilsmeier-Haack formylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the formylation.
References
Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, a valuable scaffold in medicinal chemistry. The synthesis involves a two-step process: the initial formation of a 2-arylimidazo[1,2-a]pyrimidine intermediate, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position. A green chemistry approach utilizing microwave assistance and glycerol as a solvent for the formylation step is highlighted, offering high yields and short reaction times.[1][2][3]
I. Synthesis Overview
The overall synthetic strategy is a two-step process:
-
Step 1: Synthesis of 2-Arylimidazo[1,2-a]pyrimidines. This step involves the condensation of a 2-aminopyrimidine with a substituted phenacyl bromide. Various methods exist for this transformation, including conventional heating and more recent approaches using catalysts like DBU in aqueous ethanol.[4]
-
Step 2: Vilsmeier-Haack Formylation. The 2-arylimidazo[1,2-a]pyrimidine intermediate is then formylated at the C-3 position using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). A microwave-assisted protocol in glycerol provides an efficient and environmentally friendly method for this transformation.[1][2][3]
II. Experimental Protocols
A. Step 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
This protocol is adapted from a facile, DBU-catalyzed synthesis in aqueous ethanol.[4]
Materials:
-
Substituted 2-aminopyrimidine (1.0 eq)
-
Substituted phenacyl bromide (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the substituted 2-aminopyrimidine in a 1:1 (v/v) mixture of ethanol and water.
-
To this solution, add the substituted phenacyl bromide.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a 1:1 mixture of water and chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
B. Step 2: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes
This protocol is based on a highly efficient microwave-assisted Vilsmeier-Haack reaction in glycerol.[1][2][3]
Materials:
-
2-Arylimidazo[1,2-a]pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
N,N-Dimethylformamide (DMF) (6.0 eq)
-
Glycerol
-
Ice-cold water
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Preparation of the Vilsmeier-Haack reagent: In a suitable vessel, add glycerol. To this, carefully and dropwise add POCl₃ at 0-5 °C, followed by the dropwise addition of DMF while maintaining the temperature.
-
To the freshly prepared Vilsmeier-Haack reagent, add the 2-arylimidazo[1,2-a]pyrimidine.
-
Place the reaction mixture in a microwave synthesizer and irradiate at 400 watts and 90 °C. The reaction time will vary depending on the substrate (see Table 1).
-
Monitor the reaction to completion using TLC.
-
After completion, pour the reaction mixture onto ice-cold water.
-
Neutralize the mixture with a solution of sodium carbonate.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-arylthis compound.
III. Quantitative Data Summary
The following table summarizes the reaction times and yields for the synthesis of various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes using the microwave-assisted protocol in glycerol.[3]
| Entry | Ar (Substituent on Phenyl Ring) | Time (min) | Yield (%) |
| 5a | Phenyl | 18 | 92 |
| 5b | 4-Methylphenyl | 20 | 90 |
| 5c | 4-Methoxyphenyl | 22 | 89 |
| 5d | 4-Chlorophenyl | 15 | 94 |
| 5e | 4-Bromophenyl | 16 | 93 |
| 5f | 4-Fluorophenyl | 18 | 91 |
| 5g | 4-Nitrophenyl | 25 | 85 |
| 5h | 3-Nitrophenyl | 23 | 87 |
| 5i | 2-Chlorophenyl | 20 | 88 |
| 5j | 2,4-Dichlorophenyl | 18 | 90 |
| 5k | Naphthyl | 25 | 86 |
IV. Visualizations
A. Experimental Workflow for the Synthesis of 2-Arylthis compound
References
Green Synthesis of Imidazo[1,2-a]pyrimidine Derivatives: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The development of environmentally benign synthetic methods for these scaffolds is crucial for sustainable drug development. This document provides an overview of green synthetic approaches for Imidazo[1,2-a]pyrimidine derivatives, detailed experimental protocols, and insights into their potential applications by targeting key signaling pathways.
Application Notes
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, with several derivatives showing potent biological activity. A significant area of application is in oncology, where these compounds have been demonstrated to inhibit cancer cell proliferation and induce apoptosis.[4][5]
One of the key mechanisms of action for some imidazo[1,2-a]pyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and proliferation. By targeting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively arrest the cell cycle and trigger programmed cell death in cancer cells.[4][7]
Furthermore, certain derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is critically involved in inflammation and cancer.[6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and cell survival proteins, highlighting their potential as anti-inflammatory and anticancer agents.[6] The induction of apoptosis by these derivatives can also be mediated through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6]
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrimidine derivatives, a key mechanism in their anticancer activity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Green Synthesis Protocols
Several green chemistry approaches have been developed for the synthesis of Imidazo[1,2-a]pyrimidine derivatives, focusing on the use of greener solvents, energy-efficient methods like microwave and ultrasound irradiation, and catalyst-free or recyclable catalyst systems.
Summary of Green Synthesis Methods
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Method 1 | p-Toluenesulfonic acid | Ethanol | Microwave | 10-15 min | 46-80 | [4] |
| Method 2 | Al₂O₃ (basic) | Solvent-free | Microwave | 1.5-5 min | 52-70 | [7] |
| Method 3 | Phosphotungstic acid (HPW) | Ethanol | Microwave | 30 min | up to 99 | [5][8] |
| Method 4 | None | Water-IPA | Microwave | Not specified | Excellent | [9] |
| Method 5 | None | PEG-400 | Ultrasound | Not specified | Good to Excellent | |
| Method 6 | Gold Nanoparticles | Green Solvent | Heating | Not specified | High | [2] |
Detailed Experimental Protocols
Method 1: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid
This protocol describes a sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives under microwave irradiation.[4]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Benzil
-
Primary amines
-
Ammonium acetate
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
-
CEM SP Discover microwave synthesis reactor
Procedure:
-
In a microwave reaction vessel, a mixture of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, a primary amine, and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared.
-
The reaction mixture is subjected to microwave irradiation for a specified time and at a set temperature.
-
Ammonium acetate is then added to the reaction mixture.
-
The mixture is again irradiated under microwave conditions until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for Microwave-Assisted Synthesis (Method 1).
Method 2: Solvent-Free, Microwave-Assisted Synthesis using Al₂O₃
This method provides an environmentally friendly, solvent-free approach for the synthesis of 2-arylimidazo[1,2-a]pyrimidines using basic alumina as a catalyst under microwave irradiation.[7]
Materials:
-
2-Aminopyrimidine
-
2-Bromoarylketones
-
Basic Alumina (Al₂O₃) (catalyst, 30% w/w)
-
Domestic microwave oven
Procedure:
-
A mixture of 2-aminopyrimidine (10 mmol), the respective 2-bromoarylketone (10 mmol), and basic Al₂O₃ (30% w/w) is prepared in a suitable reaction vessel without any solvent.
-
The mixture is irradiated in a domestic microwave oven for a short period (90-300 seconds).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with an appropriate solvent to remove the catalyst and any unreacted starting materials.
-
The resulting solid is dried to afford the pure 2-arylimidazo[1,2-a]pyrimidine derivative.
Caption: Workflow for Solvent-Free Synthesis (Method 2).
Method 5: Ultrasound-Assisted Synthesis in PEG-400
This protocol utilizes ultrasound irradiation for the synthesis of imidazo[1,2-a]pyridines in a green and non-toxic solvent, polyethylene glycol-400 (PEG-400).
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone derivatives
-
PEG-400 (solvent)
-
Ultrasound bath/probe
Procedure:
-
In a reaction vessel, a mixture of 2-aminopyridine and a 2-bromoacetophenone derivative is suspended in PEG-400.
-
The vessel is placed in an ultrasound bath or subjected to sonication with a probe at a specified temperature and frequency.
-
The reaction is carried out for a designated period until completion, which can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled.
-
Water is added to the reaction mixture to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for Ultrasound-Assisted Synthesis (Method 5).
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The incorporation of a Schiff base (imine) moiety onto the imidazo[1,2-a]pyrimidine scaffold can further enhance these biological activities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. This document provides detailed protocols and data for the microwave-assisted synthesis of Imidazo[1,2-a]pyrimidine Schiff bases, along with insights into their potential mechanisms of action.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases[1][2]
| Compound | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| S1 | Conventional | Toluene | Reflux | 10 h | 82 |
| Microwave | Toluene | 120 | 60 min | 80 | |
| S2 | Conventional | Toluene | Reflux | 24 h | 75 |
| Microwave | Toluene | 120 | 60 min | 84 | |
| S3 | Conventional | Toluene | Reflux | 18 h | 64 |
| Microwave | Toluene | 120 | 45 min | 78 | |
| S4 | Conventional | Toluene | Reflux | 24 h | 52 |
| Microwave | Toluene | 120 | 100 min | 72 | |
| S5 | Conventional | Toluene | Reflux | 36 h | 46 |
| Microwave | Toluene | 120 | 120 min | 68 |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases
This protocol is a general guideline for the synthesis of Imidazo[1,2-a]pyrimidine Schiff bases via a condensation reaction between an imidazo[1,2-a]pyrimidine-3-carbaldehyde and a primary amine under microwave irradiation.
Materials:
-
This compound derivative (1.0 equiv.)
-
Substituted primary amine (1.0 equiv.)
-
Toluene (or another suitable high-boiling solvent)
-
Magnesium sulfate (MgSO₄) (optional, as a drying agent)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.) and the substituted primary amine (1.0 equiv.).
-
Add toluene (3-5 mL) to the vial to dissolve or suspend the reactants.
-
If required, add a catalytic amount of glacial acetic acid or a drying agent like anhydrous magnesium sulfate.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 45-120 minutes (reaction progress can be monitored by TLC)
-
Power: Dynamic mode with a maximum of 150 W is often used.
-
-
Once the reaction is complete, cool the vial to room temperature.
-
The resulting mixture may precipitate the product upon cooling. If so, filter the solid product and wash it with a cold solvent like ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization Protocol
The synthesized Imidazo[1,2-a]pyrimidine Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the compound (as a KBr pellet or using an ATR accessory).
-
Look for characteristic absorption bands:
-
C=N (imine) stretching: ~1584-1607 cm⁻¹
-
Aromatic C-H stretching: ~3003-3112 cm⁻¹
-
Azomethine C-H stretching: ~2851-2990 cm⁻¹
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Key signals to identify:
-
¹H NMR: A singlet for the azomethine proton (CH=N) typically appears in the range of δ 8.8-9.3 ppm. Protons of the imidazo[1,2-a]pyrimidine core and the substituted aromatic rings will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon of the imine group (C=N) will show a characteristic peak in the downfield region, around δ 150-155 ppm.
-
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the compound to determine its molecular weight.
-
The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis and characterization of Imidazo[1,2-a]pyrimidine Schiff bases.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the anticancer activity of Imidazo[1,2-a]pyrimidine derivatives.
Application Notes and Protocols for Condensation Reactions of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reactions of imidazo[1,2-a]pyrimidine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a practical guide for the synthesis and exploration of new chemical entities.
Claisen-Schmidt Condensation for the Synthesis of Imidazo[1,2-a]pyrimidine Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to various heterocyclic compounds with a wide range of biological activities. This protocol describes the base-catalyzed condensation of this compound with various substituted acetophenones.
Experimental Protocol
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.1 eq.) in ethanol.
-
To this stirred solution, add an aqueous or ethanolic solution of KOH or NaOH (3.0 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a dilute solution of glacial acetic acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure chalcone derivative.
Table 1: Representative Data for Claisen-Schmidt Condensation Products
| Acetophenone Derivative | Product Name | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-1-phenyl-3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one | 85-95 | 150-152 |
| 4'-Methoxyacetophenone | (E)-3-(imidazo[1,2-a]pyrimidin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 80-90 | 165-167 |
| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-en-1-one | 82-92 | 178-180 |
| 4'-Nitroacetophenone | (E)-3-(imidazo[1,2-a]pyrimidin-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 75-85 | 210-212 |
Note: Yields and melting points are estimated based on analogous reactions with imidazo[1,2-a]pyridine-3-carbaldehyde.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation provides an efficient route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This protocol is applicable for the synthesis of various derivatives from this compound.
Experimental Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or a mild base catalyst
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
-
Distilled water
Procedure:
-
To a solution of this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol or toluene, add a catalytic amount of piperidine.
-
If using toluene, reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus for 2-6 hours. If using ethanol, reflux the mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Table 2: Representative Data for Knoevenagel Condensation Products
| Active Methylene Compound | Product Name | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-(imidazo[1,2-a]pyrimidin-3-ylmethylene)malononitrile | 88-98 | 220-222 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(imidazo[1,2-a]pyrimidin-3-yl)acrylate | 85-95 | 195-197 |
| Diethyl malonate | Diethyl 2-(imidazo[1,2-a]pyrimidin-3-ylmethylene)malonate | 70-80 | 140-142 |
Note: Yields and melting points are estimated based on general Knoevenagel condensation protocols.
Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This protocol outlines the reaction of this compound with a phosphorus ylide (Wittig reagent) to yield the corresponding alkene.
Experimental Protocol
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Data for Wittig Reaction Products
| Phosphonium Salt | Product Name | Yield (%) | Physical State |
| Methyltriphenylphosphonium bromide | 3-(vinyl)imidazo[1,2-a]pyrimidine | 70-85 | Solid |
| Ethyltriphenylphosphonium bromide | 3-(prop-1-en-1-yl)imidazo[1,2-a]pyrimidine | 65-80 | Solid |
| Benzyltriphenylphosphonium chloride | 3-(styryl)imidazo[1,2-a]pyrimidine | 75-90 | Solid |
Note: Yields are estimated based on general Wittig reaction protocols.
Biological Application: Anticancer Activity and Signaling Pathway
Derivatives of imidazo[1,2-a]pyrimidine, particularly chalcone derivatives, have been investigated for their potential as anticancer agents. Several studies on the analogous imidazo[1,2-a]pyridine derivatives suggest that these compounds can exert their cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
The inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives can lead to the downstream effects of cell cycle arrest and apoptosis.[4][5]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Schiff Bases from Imidazo[1,2-a]pyrimidine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several marketed drugs. Schiff bases derived from this nucleus are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The synthesis of these compounds is typically achieved through the condensation of an amino-substituted molecule with an aldehyde or ketone. This document provides detailed protocols for the preparation of Schiff bases via the reaction of Imidazo[1,2-a]pyrimidine-3-carbaldehyde with various primary amines. The methodologies described herein are suitable for laboratory-scale synthesis and can be adapted for library generation in drug discovery programs.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically catalyzed by a weak acid. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the stable imine or Schiff base.
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
Two primary methods for the synthesis of these Schiff bases are provided: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often leads to shorter reaction times and improved yields.[2][4]
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a general procedure for the synthesis of Schiff bases using conventional heating under reflux.
Materials:
-
Substituted this compound
-
Appropriate primary amine (e.g., substituted anilines)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
In a round-bottom flask, dissolve an equimolar quantity of the substituted this compound and the desired primary amine in a suitable solvent like methanol or ethanol.[5]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[5]
-
Attach a condenser and reflux the reaction mixture for 6-8 hours.[5]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C).[5]
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.[6]
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and efficient synthesis using microwave irradiation.
Materials:
-
Substituted Imidazo[1,2-a]pyrimidine-2-carbaldehyde (Note: The referenced study uses the 2-carbaldehyde isomer, but the conditions are applicable)[4]
-
Appropriate primary amine (e.g., substituted anilines)
-
Toluene
-
Magnesium sulfate (as a drying agent)
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
Filtration apparatus
Procedure:
-
To a microwave-safe reaction vessel, add the imidazo[1,2-a]pyrimidine-carbaldehyde, the primary amine, toluene as the solvent, and magnesium sulfate.[2][4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (typically 45-120 minutes), which may require optimization for different substrates.[4]
-
After irradiation, allow the vessel to cool to room temperature.
-
Filter the mixture to remove magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by crystallization from a suitable solvent mixture (e.g., methanol/acetonitrile).[4]
Data Presentation
The following tables summarize representative quantitative data from the literature for the synthesis of various imidazo[1,2-a]pyrimidine Schiff bases.
Table 1: Reaction Conditions and Yields for Schiff Base Synthesis
| Entry | Amine Reactant | Method | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | 4-Nitroaniline | Conventional | Ethanol | Reflux | 24 h | 95 | [6] |
| 2 | 3-Nitroaniline | Conventional | Ethanol | Reflux | 24 h | 91 | [6] |
| 3 | 2-Nitroaniline | Conventional | Ethanol | Reflux | 24 h | 92 | [6] |
| 4 | Aniline | Conventional | Toluene | Reflux | 24 h | 65 | [4] |
| 5 | Aniline | Microwave | Toluene | 120°C | 60 min | 82 | [4] |
| 6 | 4-Chloroaniline | Conventional | Toluene | Reflux | 10 h | 70 | [4] |
| 7 | 4-Chloroaniline | Microwave | Toluene | 120°C | 60 min | 85 | [4] |
| 8 | 4-Hydroxyaniline | Conventional | Toluene | Reflux | 18 h | 68 | [4] |
| 9 | 4-Hydroxyaniline | Microwave | Toluene | 120°C | 45 min | 80 | [4] |
Note: Data from reference[4] was for the 2-carbaldehyde isomer but is included to illustrate the comparison between conventional and microwave methods.
Table 2: Characterization Data of Selected Schiff Bases
| Compound Name | Appearance | Melting Point (°C) | Key FT-IR (cm⁻¹) ν(C=N) | Reference |
| (E)-N-(4-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine | Red powder | 255–257 | 1604 | [6] |
| (E)-N-(3-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine | Golden powder | 230–232 | 1601 | [6] |
| (E)-N-(2-nitrobenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine | Golden powder | 215–217 | 1604 | [6] |
| (E)-N-(2-hydroxybenzylidene)−2-phenylimidazo[1,2-a]pyrimidin-3-amine | Brown powder | 210–212 | 1598 | [6] |
Experimental Workflow and Logic
The overall process from synthesis to characterization and biological evaluation follows a logical progression.
Caption: A typical experimental workflow for synthesis and evaluation.
Applications in Drug Development
Schiff bases of imidazo[1,2-a]pyrimidine have shown promise in several therapeutic areas. Their mechanism of action can vary depending on the specific target.
Antifungal Activity
These compounds have demonstrated notable antifungal activity, particularly against species like Fusarium oxysporum. The proposed mechanism often involves disruption of the fungal cell membrane integrity, leading to leakage of intracellular components and inhibition of key cellular processes like protein synthesis.
Caption: Proposed antifungal mechanism of action.
Anticancer Activity (VEGFR-2 Inhibition)
Certain derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Effects and Mechanism of Dihydrochelerythrine Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antifungal activity of a novel synthetic polymer M451 against phytopathogens [frontiersin.org]
Application Notes and Protocols: Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a key heterocyclic scaffold that serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique chemical structure, featuring a reactive aldehyde group on the electron-rich imidazo[1,2-a]pyrimidine core, allows for a wide range of chemical modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antifungal agents, particularly as kinase inhibitors.
Chemical Synthesis
The introduction of the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine nucleus is most commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 2-Phenylthis compound
This protocol describes the Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyrimidine.
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C. This in situ reaction forms the Vilsmeier reagent.
-
Once the addition of POCl₃ is complete, add 2-phenylimidazo[1,2-a]pyrimidine portion-wise to the reaction mixture.
-
After the addition of the starting material, remove the ice bath and heat the reaction mixture to 373 K (100°C) for 1 hour.
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-phenylthis compound.
Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents. The aldehyde functionality serves as a convenient handle for the synthesis of various derivatives, including Schiff bases, chalcones, and other heterocyclic systems, which have shown potent cytotoxic activity against a range of cancer cell lines.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1] Imidazo[1,2-a]pyrimidine-based compounds have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of these kinases and thereby blocking their downstream signaling.[1]
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected Imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] | |
| Compound 12 | HT-29 (Colon Adenocarcinoma) | 4.15 ± 2.93 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 30.88 ± 14.44 | [4] | |
| B16F10 (Murine Melanoma) | 64.81 ± 15.78 | [4] | |
| Compound 18 | HT-29 (Colon Adenocarcinoma) | 10.11 ± 0.70 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 14.81 ± 0.20 | [4] | |
| B16F10 (Murine Melanoma) | 14.39 ± 0.04 | [4] | |
| Compound 8 | HeLa (Cervical Cancer) | 0.34 | [5] |
| MDA-MB-231 (Breast Cancer) | 0.32 | [5] | |
| ACHN (Renal Cancer) | 0.39 | [5] | |
| HCT-15 (Colon Cancer) | 0.31 | [5] | |
| Compound 12 | HeLa (Cervical Cancer) | 0.35 | [5] |
| MDA-MB-231 (Breast Cancer) | 0.29 | [5] | |
| ACHN (Renal Cancer) | 0.34 | [5] | |
| HCT-15 (Colon Cancer) | 0.30 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Experimental Protocol: In Vitro PI3K Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against PI3K in a cell-free system.
Materials:
-
Recombinant human PI3K enzyme
-
Kinase buffer
-
PIP₂ (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Test compound (Imidazo[1,2-a]pyrimidine derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme and the lipid substrate in the kinase buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the enzyme/lipid mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value of the test compound.
Applications in Antifungal Drug Discovery
Derivatives of this compound have also shown promise as antifungal agents, particularly against Candida species. The aldehyde group can be readily converted into various pharmacophores that exhibit potent antimycotic activity.
Quantitative Data: In Vitro Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected Imidazo[1,2-a]pyrimidine derivatives against Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Fungal Strain | MIC (µmol/L) | Reference |
| 10a | Candida albicans | >300 | [6] |
| 10b | Candida albicans | 282.17 | [6] |
| 10c | Candida albicans | 139.35 | [6] |
| 10i | Candida albicans | 41.98 | [6] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in the same broth medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without compound) and a negative control (broth medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a platform for the creation of extensive libraries of compounds with diverse biological activities. The demonstrated efficacy of its derivatives as anticancer and antifungal agents, particularly through the inhibition of key signaling pathways like PI3K/Akt/mTOR, highlights the significant potential of this heterocyclic system in the development of novel therapeutics. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols: Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of imidazo[1,2-a]pyrimidine-3-carbaldehyde as a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The focus is on its application in condensation reactions, which serve as a gateway to diverse molecular scaffolds.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, is a valuable synthetic intermediate, with its aldehyde functionality providing a reactive handle for the construction of more complex molecules through various synthetic transformations, including condensation reactions. These reactions are pivotal in drug discovery for creating diverse libraries of compounds for biological screening.
Application Note 1: Synthesis of this compound Derivatives
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. In the context of imidazo[1,2-a]pyrimidines, this reaction provides a straightforward route to obtaining the crucial 3-carbaldehyde derivatives.
General Reaction Scheme:
A general scheme for the synthesis of a 2-substituted-imidazo[1,2-a]pyrimidine-3-carbaldehyde is depicted below. The reaction involves the treatment of a 2-substituted-imidazo[1,2-a]pyrimidine with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Application Notes and Protocols for Anticancer Activity Evaluation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of novel Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives. The protocols outlined below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of this class of compounds.
Introduction
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. As analogues of purines, these compounds have the potential to interact with various biological targets implicated in cancer progression. This document details the experimental procedures to assess the anticancer potential of newly synthesized this compound derivatives. While specific data for the 3-carbaldehyde subclass is emerging, the broader class of Imidazo[1,2-a]pyrimidine and the closely related Imidazo[1,2-a]pyridine derivatives have shown promise by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2]
Quantitative Data Summary
The antiproliferative activity of various Imidazo[1,2-a]pyrimidine derivatives has been assessed across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for representative Imidazo[1,2-a]pyrimidine derivatives.
Table 1: Cytotoxic Activity of Imine/Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 3d | MDA-MB-231 | Triple-Negative Breast Cancer | 35.9[3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 43.4[3] | |
| 4d | MDA-MB-231 | Triple-Negative Breast Cancer | 35.1[3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 39.0[3] |
Note: Compounds 3d and 4d are imine and amine derivatives, respectively, synthesized from an Imidazo[1,2-a]pyrimidine-2-carbaldehyde precursor. These values provide a benchmark for evaluating new 3-carbaldehyde derivatives.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compounds for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample to understand the compound's mechanism of action on signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[1]
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes and Interpretation
-
Cytotoxicity: A potent anticancer compound will exhibit low IC50 values against cancer cell lines. Selectivity is indicated by significantly higher IC50 values against normal, non-cancerous cell lines.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) following treatment indicates that the compound induces programmed cell death. This can be corroborated by Western blot analysis showing cleavage of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G1) suggests that the compound interferes with cell cycle progression.
-
Mechanism of Action: Downregulation of phosphorylated (activated) forms of proteins like Akt and mTOR would suggest that the compound inhibits the PI3K/Akt/mTOR signaling pathway, a common mechanism for anticancer agents.[1]
By following these protocols, researchers can effectively screen and characterize the anticancer activity of novel this compound derivatives, providing a solid foundation for further preclinical development.
References
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and standardized protocols for the antimicrobial testing of a specific subset of these compounds: Imidazo[1,2-a]pyrimidine-3-carbaldehydes and their derivatives. The following sections outline the methodologies for determining the antimicrobial efficacy of these compounds against various bacterial and fungal strains, present compiled quantitative data from relevant studies, and offer visual representations of the experimental workflows.
Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
The antimicrobial potency of various Imidazo[1,2-a]pyrimidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented below is a summary of findings from multiple studies to facilitate comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine chalcone (4a) | Escherichia coli | - | |
| Pseudomonas aeruginosa | - | ||
| Staphylococcus aureus | - | ||
| Streptococcus pyogenes | - | ||
| Imidazo[1,2-a]pyrimidine chalcone (4b) | Escherichia coli | - | |
| Pseudomonas aeruginosa | - | ||
| Staphylococcus aureus | - | ||
| Streptococcus pyogenes | - | ||
| Imidazo[1,2-a]pyrimidine chalcone (4c) | Escherichia coli | - | |
| Pseudomonas aeruginosa | - | ||
| Staphylococcus aureus | - | ||
| Streptococcus pyogenes | - | ||
| Imidazo[1,2-a]pyrimidine chalcone (4e) | Escherichia coli | - | |
| Pseudomonas aeruginosa | - | ||
| Staphylococcus aureus | - | ||
| Streptococcus pyogenes | - | ||
| Imidazo[1,2-a]pyrimidine chalcone (4f) | Escherichia coli | - | |
| Pseudomonas aeruginosa | - | ||
| Staphylococcus aureus | - | ||
| Streptococcus pyogenes | - |
Note: Specific MIC values for the chalcone derivatives were not provided in the source material, but their activity was compared to ciprofloxacin.
Table 2: Zone of Inhibition of Imidazo[1,2-a]pyrimidine Derivatives (Disk Diffusion Method)
| Compound | Gram-Positive Bacteria | Zone of Inhibition (mm) | Gram-Negative Bacteria | Zone of Inhibition (mm) | Yeast | Zone of Inhibition (mm) |
| 3c-k | Bacillus cereus | 12-18 | Escherichia coli | 0 | Candida albicans | 12-18 |
| Bacillus subtilis | 12-18 | Klebsiella pneumoniae | 0 | Candida glabrata | 12-18 | |
| Staphylococcus aureus | 12-18 | Pseudomonas aeruginosa | 0 | Candida tropicalis | 12-18 | |
| Staphylococcus epidermidis | 12-18 | Salmonella typhi | 0 | |||
| Streptococcus pyogenes | 12-18 | |||||
| Enterococcus faecalis | 12-18 |
Note: The results revealed varied activities among the active compounds, with MIC values ranging from 2.5 mg/mL to 20 mg/mL. The majority of the compounds exhibited good antimicrobial activity against Gram-positive bacteria and yeasts but not against Gram-negative bacteria.[1]
Experimental Protocols
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized Imidazo[1,2-a]pyrimidine-3-carbaldehyde compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial and fungal strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Petri dishes
-
Incubator
Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in DMSO to a final concentration of 50 mg/mL.[1]
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA or SDA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply 10 µL of each dissolved compound solution onto a sterile filter paper disk.[1]
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Place a control disk containing only DMSO to check for any solvent effect.
-
A standard antibiotic disk (e.g., Ciprofloxacin) should be used as a positive control.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.[1]
-
Incubate the fungal plates at 30°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The absence of a zone of inhibition indicates that the compound is not active against that microorganism at the tested concentration.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Synthesized this compound compounds
-
DMSO
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the compound in DMSO. For example, an initial concentration of 80 mg/mL can be used.[1]
-
Serial Dilutions:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
-
Inoculation of Microtiter Plate:
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 18-24 hours.
-
Incubate the fungal plates at 30°C for 48 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial testing.
Caption: Logical flow of antimicrobial efficacy assessment.
References
Application Notes and Protocols for Molecular Docking of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are considered bioisosteres of purine bases, suggesting their potential to interact with a wide range of biological targets.[3] Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated a broad spectrum of therapeutic properties, including anticancer, antifungal, antimicrobial, and antiviral activities.[1][3][4] The introduction of a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine scaffold provides a versatile synthetic handle for the generation of diverse derivatives, making this subclass of compounds particularly attractive for drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds against a specific protein target, the elucidation of potential binding modes, and the rationalization of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the molecular docking of Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against relevant biological targets, with a focus on anticancer applications.
Data Presentation
The following tables summarize representative quantitative data for imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives, illustrating their potential as bioactive agents. Due to the limited availability of a consolidated dataset for this compound derivatives, the presented data serves as an illustrative example of the potency and binding affinities observed for this class of compounds.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 12b | Hep-2 | 11 | [5] |
| HepG2 | 13 | [5] | |
| MCF-7 | 11 | [5] | |
| A375 | 11 | [5] | |
| 4c | A549 | 6.0 nM | [6] |
| TB-25 | HCT-116 | 23 nM | [7] |
| 12 | HT-29 | 4.15 | [8] |
| 14 | B16F10 | 21.75 | [8] |
| HB9 | A549 | 50.56 | [9] |
| HB10 | HepG2 | 51.52 | [9] |
Table 2: Molecular Docking and Kinase Inhibition Data for Imidazo[1,2-a]pyridine/pyrimidine Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound C | Oxidoreductase | -9.207 | - | [1] |
| 4c | CLK1 | - | 0.7 | [10] |
| 4c | DYRK1A | - | 2.6 | [10] |
| 2g | PI3K p110α | - | 0.0018 | [11] |
| 12 | PI3K p110α | - | 0.0028 | [11] |
| 4f | CYP51 (C. krusei) | -9.43 | - | [12] |
| 4a-e | CYP51 (C. albicans) | -7.7 to -8.8 | - | [13] |
| HB7 | LTA4H | -11.237 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation reaction of 2-aminopyrimidine with α-haloketones.[4] The Vilsmeier-Haack reaction can then be employed to introduce the carbaldehyde group at the 3-position.
Materials:
-
2-aminopyrimidine
-
Substituted α-bromoacetophenones
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine:
-
Dissolve 2-aminopyrimidine (1 eq) and a substituted α-bromoacetophenone (1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of DMF (3 eq) at 0 °C, add POCl₃ (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the 2-phenylimidazo[1,2-a]pyrimidine (1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain the this compound derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Protocol 2: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for performing molecular docking of the synthesized derivatives against a protein target (e.g., a kinase).
Software and Tools:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB (e.g., PI3Kα, c-KIT).
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Add Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL or SDF file.
-
Open the ligand file in ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein (PDBQT) into ADT.
-
Define the binding site. If a co-crystallized ligand is present in the original PDB file, the grid box can be centered on its location.
-
Set the dimensions of the grid box to encompass the entire binding pocket. The size will depend on the specific target.
-
Save the grid parameter file.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line using the configuration file.
-
Example command: vina --config conf.txt --log log.txt
-
-
Analysis of Docking Results:
-
The output file (PDBQT format) will contain multiple binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses and their interactions with the protein's active site using PyMOL or UCSF Chimera.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
-
Mandatory Visualization
Caption: Molecular Docking Workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oceanomics.eu [oceanomics.eu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
Troubleshooting & Optimization
Vilsmeier-Haack Reaction Technical Support Center for Heterocylic Chemistry
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction, tailored for researchers, scientists, and drug development professionals working with heterocyclic compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate challenges and optimize your formylation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack formylation of heterocycles. The problems are categorized for easy navigation.
Low or No Yield
Question: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?
Answer: Low to no yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents.
-
Vilsmeier Reagent Formation: The in-situ formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃) is critical.[1]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, making it most effective on electron-rich heterocycles.[3][4]
-
Reaction Conditions:
-
Temperature: For many substrates, the reaction requires heating to proceed to completion. A temperature of 60°C may be insufficient for less reactive substrates, and an increase to 80°C might be necessary.[5]
-
Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[6][7]
-
-
Work-up Procedure:
-
Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution.[6][8]
-
pH Adjustment: Proper pH during work-up is crucial. Basification is often necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium salt.[9]
-
Formation of Side Products
Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur during the Vilsmeier-Haack reaction. Understanding their causes is key to minimizing their formation.
Common Side Products and Mitigation Strategies:
-
Multiple Formylations (Di- or Tri-formylation): This is common with highly activated heterocycles.[6]
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1:1 to 1.5:1 is a good starting point for optimization.[6][7]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent.[6]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to enhance selectivity.[6]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.[6]
-
-
Chlorinated Byproducts: Chlorination of the heterocyclic ring can occur, especially when using POCl₃.[6]
-
Resinification/Polymerization (Especially with Furans): Furans are sensitive to acidic conditions and can readily polymerize.
-
Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintain a low temperature (0°C to 10°C) during its formation and during the addition of the furan substrate to prevent localized "hot spots" that can initiate polymerization.[10]
-
-
Formation of Nitriles: In the presence of aldoximes, the Vilsmeier-Haack reagent can lead to the formation of nitriles as intermediates, which may hydrolyze to amides upon basic work-up.
Regioselectivity Issues
Question: The formyl group is not being introduced at the desired position on my heterocycle. How can I control the regioselectivity?
Answer: Regioselectivity in the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.
-
Electronic Effects:
-
The reaction is an electrophilic aromatic substitution, so formylation preferentially occurs at the most electron-rich position. For example, pyrroles are typically formylated at the C2 position.[11]
-
Electron-donating groups on the heterocycle will direct formylation to the ortho and para positions relative to the substituent.[1]
-
Electron-withdrawing groups will deactivate the ring and direct the formylation to the least deactivated positions.[1]
-
-
Steric Effects:
-
Bulky substituents on the heterocycle can hinder the approach of the Vilsmeier reagent, leading to formylation at a less sterically hindered position.[12]
-
The use of sterically crowded formamides (e.g., N,N-diisopropylformamide instead of DMF) can favor formylation at the less hindered position, for instance, promoting C3 formylation in N-substituted pyrroles.
-
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Vilsmeier-Haack formylation of various heterocycles.
Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution for a Generic Activated Heterocycle [6]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: Vilsmeier-Haack Formylation of Substituted Indoles [13]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 92 |
Table 3: Vilsmeier-Haack Formylation of Furan Derivatives [10]
| Furan Derivative | Reagents | Temperature (°C) | Yield (%) |
| Furan | POCl₃, DMF | 0-10 | Near quantitative |
| 2-Methylfuran | POCl₃, DMF | 0-10 | High |
| 3-Methylfuran | POCl₃, DMF | 0-10 | Mixture of 2- and 5-formyl isomers |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Pyrrole[6]
1. Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 30 minutes.
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30-60 minutes.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
4. Work-up and Isolation:
-
Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.
-
Stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan[8]
1. Vilsmeier Reagent Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
2. Formylation Reaction:
-
Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Reaction Mechanism and Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.
Caption: Generalized mechanism of the Vilsmeier-Haack reaction on a heterocycle.
Caption: Logical steps for optimizing the selectivity of the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography | Incorrect solvent system (polarity too high or too low). | 1. Optimize the solvent system: Use a mixture of hexane and ethyl acetate or hexane and dichloromethane. Start with a low polarity mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity.[1] 2. Use TLC to guide solvent selection: Before running the column, test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. |
| Overloading the column. | 1. Reduce the amount of crude product loaded onto the column. A general rule is to use 1-5% of the column's silica gel weight. | |
| Column packing is uneven. | 1. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often most effective. | |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. | 1. Select a different solvent: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dry acetonitrile has been reported as a suitable solvent.[2] 2. Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until precipitation occurs. |
| Product loss during filtration. | 1. Cool the solution thoroughly before filtration to maximize crystal formation. 2. Wash the crystals with a minimal amount of cold solvent. | |
| Product is an oil instead of a solid | Presence of impurities. | 1. Repeat column chromatography: If the product was purified by other means, a silica gel column can help remove impurities that prevent crystallization.[1] 2. Trituration: Add a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble. Agitate the mixture to wash away the impurities. |
| Residual solvent. | 1. Dry the product under high vacuum for an extended period to remove any remaining solvent. | |
| Presence of starting materials in the final product | Incomplete reaction. | 1. Monitor the reaction progress using TLC to ensure it has gone to completion before workup. 2. Adjust reaction conditions: Consider increasing the reaction time, temperature, or the amount of reagent. |
| Inefficient purification. | 1. Optimize column chromatography conditions: A shallower solvent gradient during elution can improve the separation of the product from closely running starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported methods for the purification of this compound and its derivatives are silica gel column chromatography and recrystallization.[1][2]
Q2: What solvent systems are recommended for column chromatography of this compound?
A2: Common solvent systems include mixtures of hexane and ethyl acetate or hexane and dichloromethane.[1] The optimal ratio will depend on the specific substitution pattern of the molecule but often ranges from 90:10 to 70:30 (hexane:ethyl acetate).[1]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Dry acetonitrile has been successfully used for the recrystallization of a derivative, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, to yield colorless prisms.[2] Ethanol is another potential solvent to consider.
Q4: How can I monitor the purity of my this compound?
A4: Purity can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.[3] Further characterization and purity confirmation can be achieved through techniques like 1H and 13C NMR spectroscopy and mass spectrometry.[1][4]
Q5: My purified this compound is colored. Is this normal?
A5: this compound and its derivatives are often described as white, colorless, or yellow crystals/solids.[1][2] A significant deviation from this may indicate the presence of impurities. Further purification may be necessary.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in a low-polarity solvent (e.g., hexane).[3]
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate 90:10).[1]
-
Collect fractions and monitor the separation using TLC.
-
If the product is not eluting, gradually increase the polarity of the solvent system.
-
-
Fraction Collection and Analysis:
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when heated (e.g., dry acetonitrile or ethanol).[2]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Stationary Phase | Mobile Phase | Yield | Reference |
| 2-phenyl-H-imidazo[1,2-a]pyridine | Silica Gel | Hexane/DCM (70/30) | 86% | [1] |
| Imidazo[1,2-a]pyridine-3-carbaldehyde derivative | Silica Gel | Hexane/Ethyl Acetate (90/10) | - | [1] |
| Imidazo[1,2-a]pyridine-3-carbaldehyde derivative | Silica Gel | Hexane/Ethyl Acetate (80/20) | 71% | [1] |
| Imidazo[1,2-a]pyridine-3-carbaldehyde derivative | Silica Gel | Hexane/Ethyl Acetate (70/30) | 85% | [1] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexane/Ethyl Acetate (7/3 V/V) | - | [3] |
Table 2: Recrystallization Data for an this compound Analog
| Compound | Recrystallization Solvent | Yield | Melting Point | Reference |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Dry Acetonitrile | 45% | 420–421 K | [2] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of Imidazo[1,2-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of Imidazo[1,2-a]pyrimidines?
The Vilsmeier-Haack reaction is the most widely employed method for the formylation of Imidazo[1,2-a]pyrimidines. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich heterocyclic system.
Q2: At which position does the formylation of Imidazo[1,2-a]pyrimidines typically occur?
Formylation of Imidazo[1,2-a]pyrimidines predominantly occurs at the C3 position. The C3 position is the most electron-rich and sterically accessible site for electrophilic substitution.
Q3: Are there alternative methods for the formylation of Imidazo[1,2-a]pyrimidines?
Yes, other methods for the formylation of Imidazo[1,2-a]pyrimidines have been reported, including:
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The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. However, it may lead to unexpected polycyclic products if the substrate contains an enolizable acetyl group.
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Copper-Catalyzed Formylation: This approach can utilize reagents like dimethyl sulfoxide (DMSO) as the carbon source in the presence of a copper catalyst and an oxidant.
Q4: What are the key safety precautions to take during a Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves corrosive and reactive reagents. It is crucial to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Add phosphorus oxychloride to DMF slowly and at a low temperature (typically 0-5 °C) as the reaction is exothermic.
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Quench the reaction mixture carefully by pouring it onto ice to control the exothermic hydrolysis of excess reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of Imidazo[1,2-a]pyrimidines.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired 3-formyl product | 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the Imidazo[1,2-a]pyrimidine ring by electron-withdrawing substituents. 3. Insufficient reaction temperature or time. 4. Impure starting materials. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C and allow sufficient time for the reagent to form. 2. For deactivated substrates, consider using a larger excess of the Vilsmeier reagent and increasing the reaction temperature and time. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. 4. Purify the starting Imidazo[1,2-a]pyrimidine before use. |
| Formation of multiple products (side reactions) | 1. Over-formylation: If the substrate contains other electron-rich moieties (e.g., a furan ring), these can also be formylated, especially with an excess of the Vilsmeier reagent. 2. Reaction at other positions: While C3 is preferred, minor amounts of formylation at other positions on the pyrimidine ring might occur under forcing conditions. 3. Recyclization/Ring-opening: Certain substituted Imidazo[1,2-a]pyrimidines might undergo rearrangement or ring-opening reactions under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[1] 4. Formation of imine byproducts: The formyl product can sometimes react with amines present in the reaction mixture or formed during workup. | 1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction carefully by TLC to stop it once the desired product is formed. 2. Optimize the reaction conditions (lower temperature, shorter reaction time) to improve regioselectivity. 3. This is substrate-dependent. If recyclization is observed, consider milder formylation methods. 4. Ensure a clean workup procedure. If an amine is used in the synthesis of the starting material, ensure it is completely removed. |
| Difficulty in isolating the product | 1. The product may be highly soluble in the aqueous phase during workup. 2. Formation of a stable intermediate with the Vilsmeier reagent that is difficult to hydrolyze. 3. The product may be an oil that is difficult to crystallize. | 1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Ensure complete hydrolysis by stirring the quenched reaction mixture for an extended period or by gentle heating. Basification of the aqueous layer before extraction can also help. 3. Purify the product using column chromatography. If crystallization is desired, try different solvent systems. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is adapted from the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[2]
Materials:
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2-Phenylimidazo[1,2-a]pyrimidine
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ice
Procedure:
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
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Formylation Reaction: Dissolve 2-phenylimidazo[1,2-a]pyrimidine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Example):
| Reactant | Molar Ratio | Yield of 3-formyl product |
| 2-Phenylimidazo[1,2-a]pyrimidine | 1.0 | ~85-95% (reported yields can vary based on specific conditions and substrate) |
| DMF | 3.0 | |
| POCl₃ | 1.2 |
Visualizations
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Q1: I have set up the Vilsmeier-Haack reaction to synthesize this compound, but after the recommended reaction time, TLC analysis shows only the starting material or very faint product spots. What could be the problem?
A1: Low or no product formation can be attributed to several factors, from the quality of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
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Reagent Quality:
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Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reagent is moisture-sensitive.
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Solution: Ensure that the DMF used is anhydrous. Use freshly opened or properly stored POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
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Substrate Purity: Impurities in the starting imidazo[1,2-a]pyrimidine can interfere with the reaction.
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Solution: Confirm the purity of your starting material by NMR or LC-MS and purify if necessary.
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Reaction Conditions:
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Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent formylation reaction temperature can vary, but starting at a low temperature and gradually warming to room temperature or gentle heating is a common strategy.
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Solution: Ensure the initial cooling is adequate during the addition of POCl₃ to DMF. For the formylation step, if no reaction is observed at room temperature, consider gradually increasing the temperature. Monitor the reaction by TLC at different temperatures to find the optimal condition.
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Reaction Time: The reaction may not have proceeded to completion.
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Solution: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
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Stoichiometry:
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An incorrect ratio of the Vilsmeier reagent to the substrate can lead to poor yields.
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Solution: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often beneficial. However, a large excess can lead to side reactions.
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Q2: My reaction yield is consistently low, although I do see product formation. How can I optimize the yield?
A2: To improve the yield, a systematic optimization of reaction parameters is recommended. Consider the following:
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Solvent: While DMF often serves as both a reagent and a solvent, in some cases, the use of an additional inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial. A microwave-assisted method using glycerol as a green solvent has been reported to give high yields.[1]
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Order of Addition: The order in which reagents are mixed can impact the outcome.
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Standard Procedure: Add POCl₃ dropwise to cold DMF to pre-form the Vilsmeier reagent, then add the imidazo[1,2-a]pyrimidine solution.
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Alternative: In some cases, adding the Vilsmeier reagent solution to the substrate solution can prevent high local concentrations of the reagent and minimize side reactions.
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Work-up Procedure: Product loss can occur during the work-up and purification steps.
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Solution: Ensure the hydrolysis of the intermediate iminium salt is complete by quenching the reaction with ice-cold water or an ice/sodium bicarbonate solution. Careful extraction and handling of the organic layers are crucial.
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Issue 2: Formation of Side Products
Q1: My TLC plate shows multiple spots in addition to my desired product. What are the likely side products in a Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidine?
A1: The formation of multiple products is a common challenge. Potential side products include:
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Di-formylated Product: Highly activated imidazo[1,2-a]pyrimidine substrates can undergo formylation at more than one position, especially with an excess of the Vilsmeier reagent.[2]
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Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated imidazo[1,2-a]pyrimidines.
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Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material.
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Hydrolysis of Vilsmeier Reagent: If the reaction is not kept anhydrous, the Vilsmeier reagent can hydrolyze, reducing its availability for the formylation reaction.
Q2: How can I minimize the formation of these side products?
A2: To enhance the selectivity for the desired mono-formylated product, consider the following strategies:
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Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.2:1 ratio is a good starting point.
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Temperature Control: Lowering the reaction temperature can often improve selectivity by slowing down competing side reactions.
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Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of over-reacted products.
Issue 3: Work-up and Purification Challenges
Q1: During the aqueous work-up, I am observing the formation of a dark-colored, tar-like substance. What is causing this and how can I avoid it?
A1: The formation of dark, insoluble materials can be due to the polymerization or decomposition of the starting material, product, or intermediates under the reaction or work-up conditions.
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Possible Causes:
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High Reaction Temperature: Excessive heating can lead to decomposition.
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Prolonged Reaction Times: Allowing the reaction to proceed for too long after completion can result in product degradation.
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Acidic Conditions during Work-up: The product might be unstable in strongly acidic conditions.
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Solutions:
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Temperature Control: Maintain the recommended reaction temperature.
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Reaction Monitoring: Stop the reaction as soon as the starting material is consumed.
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Neutralization: Quench the reaction mixture by pouring it into a mixture of ice and a mild base like sodium bicarbonate or sodium carbonate solution to neutralize the excess acid and POCl₃ byproducts.
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Q2: I am having difficulty purifying my this compound by column chromatography. The product seems to be very polar and streaks on the TLC plate.
A2: Aldehydes can be challenging to purify by column chromatography on silica gel due to their polarity and potential for decomposition on the acidic silica surface.[3][4]
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TLC Analysis:
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Solvent System: Experiment with different solvent systems for TLC to achieve good separation (a spot with an Rf value of 0.2-0.3 is often ideal for column chromatography). Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]
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Tailing: Tailing on the TLC plate can indicate that the compound is interacting strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent can sometimes improve the spot shape.
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Column Chromatography:
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Stationary Phase: If streaking is a persistent issue on silica gel, consider using a different stationary phase like neutral alumina.
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Solvent Gradient: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your product.
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Deactivation of Silica Gel: You can try deactivating the silica gel by adding a small percentage of triethylamine to the eluent. This can help to prevent the decomposition of sensitive aldehydes.
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FAQs
Q: What is the typical yield for the synthesis of this compound?
A: The yield can vary significantly depending on the specific substrate, reaction conditions, and purification method. Reported yields for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidines range from moderate to excellent. For example, a microwave-assisted synthesis using glycerol as a solvent has reported yields of up to 92% for certain 2-aryl-substituted imidazo[1,2-a]pyrimidines.[1] Conventional heating methods have also been reported with good yields, often in the range of 60-85%.[5]
Q: How does the substitution pattern on the starting imidazo[1,2-a]pyrimidine affect the reaction?
A: The electronic nature of the substituents on the imidazo[1,2-a]pyrimidine ring can influence the reactivity and regioselectivity of the Vilsmeier-Haack reaction.
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Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) on the ring increase its electron density, making it more nucleophilic and generally accelerating the rate of formylation. However, highly activated substrates may be more prone to over-formylation.
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Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, trifluoromethyl groups) decrease the electron density of the ring, making it less nucleophilic and potentially slowing down or inhibiting the formylation reaction. Harsher reaction conditions (higher temperature, longer reaction time) may be required for substrates with EWGs.[6]
Q: Can formylation occur at other positions on the imidazo[1,2-a]pyrimidine ring system?
A: The C3 position of the imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution in the Vilsmeier-Haack reaction.[2][7] Formylation at other positions is generally not observed under standard conditions. However, with highly activated substrates or a large excess of the Vilsmeier reagent, the possibility of di-formylation cannot be entirely ruled out.
Data Presentation
Table 1: Yield of 2-Aryl-Imidazo[1,2-a]pyrimidine-3-carbaldehydes via Microwave-Assisted Vilsmeier-Haack Reaction in Glycerol [1]
| Entry | R group on 2-Aryl substituent | Product | Time (min) | Yield (%) |
| 1 | H | 2-phenylthis compound | 10 | 92 |
| 2 | 4-CH₃ | 2-(p-tolyl)this compound | 12 | 90 |
| 3 | 4-OCH₃ | 2-(4-methoxyphenyl)this compound | 15 | 88 |
| 4 | 4-Cl | 2-(4-chlorophenyl)this compound | 10 | 91 |
| 5 | 4-Br | 2-(4-bromophenyl)this compound | 12 | 89 |
| 6 | 4-F | 2-(4-fluorophenyl)this compound | 15 | 87 |
| 7 | 4-NO₂ | 2-(4-nitrophenyl)this compound | 18 | 85 |
| 8 | 3-NO₂ | 2-(3-nitrophenyl)this compound | 20 | 83 |
Experimental Protocols
Protocol 1: Conventional Vilsmeier-Haack Formylation [5]
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Preparation of Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the starting imidazo[1,2-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation in Glycerol [1]
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Preparation of Vilsmeier Reagent: In a microwave-safe vessel, add glycerol. Cool the vessel to 0-5 °C and add anhydrous DMF (6 equivalents). To this stirred solution, add POCl₃ (4 equivalents) dropwise, maintaining the temperature below 5 °C.
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Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the 2-aryl-imidazo[1,2-a]pyrimidine (1 equivalent).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 400 W and 90 °C for the time specified in Table 1.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and neutralize with sodium carbonate. Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
Caption: General workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. echemi.com [echemi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing the Purity of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The Vilsmeier-Haack reaction, a common method for synthesizing this compound, can lead to several impurities. These include:
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Unreacted starting material: Incomplete formylation can leave residual 2-substituted imidazo[1,2-a]pyrimidine.
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Di-formylated products: Over-reaction can lead to the formation of diformyl-imidazo[1,2-a]pyrimidine derivatives.
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Chlorinated byproducts: The use of phosphoryl chloride (POCl₃) in the Vilsmeier-Haack reagent can sometimes result in the chlorination of the heterocyclic ring.[1]
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Hydrolyzed intermediates: Incomplete workup can leave iminium salt intermediates that hydrolyze back to the aldehyde, but may also form other byproducts.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: Silica gel is commonly used with a hexane/ethyl acetate eluent system. For compounds that are sensitive to acidic silica gel, neutral or basic alumina can be a better alternative.[2]
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Recrystallization: This technique is effective for obtaining high-purity crystalline solids. Common solvents include ethanol, acetonitrile, or a mixture of solvents like ethanol/water.[1][3]
Q3: My compound is degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a known issue for some heterocyclic aldehydes due to the acidic nature of the stationary phase. To mitigate this, you can:
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Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column.
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Use an alternative stationary phase: Basic or neutral alumina is less acidic and can prevent degradation of sensitive compounds.[2]
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Minimize contact time: Use flash chromatography to reduce the time your compound spends on the column.
Q4: My compound "oils out" during recrystallization. How can I induce crystallization?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To promote crystallization:
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Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly.
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
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Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
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Try a different solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Compound stuck on the column | The eluent may not be polar enough. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound degraded on the column | The compound may be sensitive to the acidic nature of silica gel. Switch to a neutral or basic alumina column or deactivate the silica gel with triethylamine. |
| Co-elution with impurities | The solvent system may not be optimal for separation. Run a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and impurities. |
| Improper column packing | Channels or cracks in the column packing can lead to poor separation and yield loss. Ensure the column is packed uniformly. |
Problem 2: Persistent Impurities After Recrystallization
| Possible Cause | Solution |
| Inappropriate solvent choice | The chosen solvent may dissolve the impurity as well as the product. Experiment with different solvents or solvent mixtures to find one that selectively crystallizes your desired compound. |
| Cooling too quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Impurity has similar solubility | If an impurity has very similar solubility properties to your product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary. |
Data Presentation
The following table summarizes typical purity levels of this compound after various purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Stationary/Solvent System | Initial Purity (Crude) | Final Purity (Post-Purification) | Typical Yield |
| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate 80:20) | ~85% | >95% | 71%[2] |
| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate 70:30) | ~80% | >95% | 85%[2] |
| Recrystallization | Ethanol | ~90% | >98% | High |
| Recrystallization | Acetonitrile | Not Specified | High (forms colorless prisms) | 45% (for a derivative)[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., to 80:20, then 70:30 hexane/ethyl acetate) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further Cooling: Place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Vilsmeier-Haack Reaction Technical Support Center
Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and answers to frequently asked questions regarding this versatile formylation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to optimize your experimental outcomes.
Issue 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a frequent challenge that can often be attributed to several critical factors:
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Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the quality and precise ratio of your reagents.
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Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents have been stored properly.[1][2]
-
Reagent Purity: Use freshly distilled or high-purity N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] Old or improperly stored DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent and reduce its effectiveness.[3]
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. A common starting point is a 1:1.5 ratio of substrate to Vilsmeier reagent.[4] For less reactive substrates, a higher excess of the Vilsmeier reagent may be necessary.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[5][6]
-
Deactivated Substrates: If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may be sluggish or fail under standard conditions.[7] In such cases, more forcing conditions (higher temperatures, longer reaction times) or alternative formylation methods may be required.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is substrate-dependent. Highly reactive substrates may proceed efficiently at 0°C to room temperature, while less reactive ones often require heating (e.g., 60-90°C).[7][8] However, excessive heat can lead to decomposition of the starting material or product.[7]
-
Reaction Time: Incomplete conversion can result from insufficient reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[9]
-
-
Work-up Procedure:
-
Incomplete Hydrolysis: The final step requires the hydrolysis of the intermediate iminium salt to the aldehyde.[10] This is typically achieved by quenching the reaction mixture in cold water or an ice-water mixture, followed by neutralization with a base such as sodium acetate, sodium carbonate, or sodium hydroxide to a pH of 6-8.[7] Ensure complete hydrolysis by allowing sufficient time for this step with adequate stirring.
-
Issue 2: Formation of Multiple Formylated Products
Question: My reaction is yielding significant amounts of di- or even tri-formylated products. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a common issue, especially with highly activated substrates. The following strategies can enhance mono-selectivity:
-
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A good starting point for optimization is a 1:1 to 1.5:1 ratio.[9]
-
Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider the reverse addition, where the Vilsmeier reagent is added dropwise to the substrate solution.[9]
-
Temperature Control: Maintain a low reaction temperature (typically 0°C to room temperature) to control the reaction rate and improve selectivity.[9]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of over-formylated byproducts.[9]
Issue 3: Observation of Chlorinated Byproducts
Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
Answer: Chlorination is a known side reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
-
Work-up Procedure: Prompt and efficient aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize its contact time with any remaining reactive chlorine species.
Issue 4: Unwanted Cyclization Reactions
Question: My reaction with a substituted phenol or aniline is yielding a cyclized product instead of the expected formylated derivative. Why is this happening and what can be done?
Answer: Substrates with nucleophilic groups (e.g., -OH, -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization. For instance, o-aminophenols can form benzoxazoles.
-
Protecting Groups: Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. Common protecting groups include acetyl for hydroxyls and amides or carbamates for amines. The protecting group can be removed in a subsequent step.[7]
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times may favor formylation over cyclization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents?
A1: Typically, the Vilsmeier reagent is pre-formed by adding POCl₃ dropwise to cold (0°C) DMF. The substrate is then added to this mixture. However, for highly reactive substrates prone to over-formylation, adding the pre-formed Vilsmeier reagent to the substrate solution can provide better control.[9]
Q2: How can I be sure my Vilsmeier reagent has formed?
A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is often exothermic and results in the formation of a colorless to yellowish crystalline mass or a more viscous solution.[11]
Q3: What is the standard work-up procedure for a Vilsmeier-Haack reaction?
A3: A careful work-up is critical. The reaction mixture is typically poured slowly into a cold aqueous solution (e.g., ice-water) with vigorous stirring. This is followed by neutralization with a base (e.g., sodium acetate, sodium bicarbonate) to hydrolyze the intermediate iminium salt to the aldehyde. The product is then extracted with a suitable organic solvent, and the organic layer is washed with brine and dried.[7]
Q4: Can I use other formamides besides DMF?
A4: Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the reactivity and selectivity of the reaction.[6]
Q5: What are some alternative activating agents to POCl₃?
A5: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common alternatives to POCl₃.[12] Oxalyl chloride is often considered the cleanest as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.[12] SOCl₂ also produces gaseous byproducts (SO₂, HCl).[12] The work-up for reactions using POCl₃ can be more complex due to the formation of non-volatile phosphoric acid derivatives.[12]
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: Yields are illustrative for a generic activated aromatic compound and will vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Activating Agents for Vilsmeier Reagent Formation
| Feature | POCl₃ (Phosphoryl Chloride) | SOCl₂ (Thionyl Chloride) | (COCl)₂ (Oxalyl Chloride) |
| Reactivity | Moderate to high | Moderate | High |
| Byproducts | Phosphoric acid derivatives | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) |
| Work-up | Can be complicated by non-volatile, acidic phosphorus byproducts.[12] | Generally simpler as the primary byproduct (SO₂) is a gas.[12] | Considered the cleanest as all byproducts are gaseous.[12] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole
This protocol is a general guideline for the formylation of an electron-rich heterocycle.
Materials:
-
Pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, ensuring the temperature remains below 10°C.[1]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]
-
-
Reaction with Pyrrole:
-
Dissolve pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-60°C and stirred for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC.
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Continue stirring until the hydrolysis is complete (typically 30 minutes).
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: Troubleshooting Workflow for the Vilsmeier-Haack Reaction.
Caption: General Experimental Workflow for the Vilsmeier-Haack Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Imidazo[1,2-a]pyrimidine derivatives, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | - Incomplete reaction.[1] - Suboptimal reaction conditions (temperature, time, catalyst).[1][2] - Formation of side products.[1] - Poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3][4] - Optimize reaction temperature and time. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, increasing the temperature to 60°C or using microwave irradiation can improve yields and reduce reaction times.[1] - Screen different catalysts. Lewis acids like BF3·MeCN or green catalysts such as NH4Cl have been shown to improve yields in GBB reactions.[1][2] - Use a dehydrating agent like trimethyl orthoformate to remove water, which can hinder the reaction.[2] - Ensure the purity of starting materials (aminopyrimidine, aldehyde, isocyanide) through appropriate purification techniques. |
| Formation of Multiple Products/Side Reactions | - Competing reaction pathways. - Reaction conditions favoring side product formation.[5] - Reactivity of starting materials. | - Adjust the stoichiometry of reactants. - Optimize the reaction solvent. The choice of solvent can significantly influence the reaction pathway.[5] - In multi-component reactions like the GBB, the order of addition of reactants can sometimes influence the outcome. - Lowering the reaction temperature may increase selectivity. |
| Difficult Purification of the Final Product | - Co-elution of the product with starting materials or byproducts during chromatography. - Poor solubility of the product. - Oily or non-crystalline nature of the product.[1] | - Employ alternative purification methods. For instance, sulfate salt formation has been used for efficient purification, avoiding the need for halogenated solvents.[2] - Utilize different solvent systems for flash silica gel chromatography.[3][4] - Recrystallization from an appropriate solvent can be an effective purification method for solid products.[6] - If the product is an oil, try converting it to a solid salt for easier handling and purification. |
| Issues with Product Characterization | - Ambiguous spectroscopic data (NMR, IR, MS). - Difficulty in assigning specific peaks in NMR spectra.[7] - Inconsistent melting point. | - Ensure the sample is completely dry and free of solvent residues before analysis. - Use 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals.[5] - Compare experimental data with literature values for known compounds.[3][6] - High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] - A broad melting point range often indicates impurities. Further purification is required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Imidazo[1,2-a]pyrimidine derivatives?
A1: The most prevalent methods include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving an aminopyrimidine, an aldehyde, and an isocyanide.[2] This method is known for its efficiency and atom economy.
-
Reaction of 2-Aminopyrimidine with α-Haloketones: This is a classical and widely used method for constructing the Imidazo[1,2-a]pyrimidine core, often referred to as the Chichibabin reaction.[5]
-
Microwave-Assisted Synthesis: This technique is often employed to accelerate reaction rates, improve yields, and reduce the formation of byproducts.[1][3][8]
-
Condensation Reactions: Various condensation strategies are utilized to form the fused heterocyclic system.[9]
Q2: How can I improve the yield and reduce the reaction time in the Groebke-Blackburn-Bienaymé (GBB) reaction?
A2: To optimize the GBB reaction, consider the following:
-
Microwave Irradiation: Using microwave energy can significantly shorten reaction times (e.g., from 8 hours to 30 minutes) and improve yields.[1]
-
Catalyst Selection: Employing a suitable catalyst is crucial. While some reactions proceed without a catalyst, Lewis acids (e.g., BF3·MeCN) or milder catalysts like NH4Cl can enhance the reaction rate and yield.[1][2]
-
Solvent Choice: The choice of solvent can impact the reaction. While various solvents can be used, some studies have explored solvent-free conditions or greener solvents.[8]
Q3: What are some common challenges in the purification of Imidazo[1,2-a]pyrimidine derivatives?
A3: Purification can be challenging due to:
-
Similar Polarity of Products and Byproducts: This can make separation by column chromatography difficult. Careful selection of the eluent system is necessary.[3][4]
-
Product Oiling Out: Some derivatives may be obtained as oils rather than crystalline solids, complicating isolation and handling.[1]
-
Low Solubility: The product may have limited solubility in common organic solvents, making recrystallization challenging.
A strategy to overcome these challenges is the conversion of the product to a salt, which may have better crystallinity and different solubility properties.[2]
Q4: Which spectroscopic techniques are essential for characterizing Imidazo[1,2-a]pyrimidine derivatives?
A4: The following techniques are fundamental for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure.[3][6][7] Specific proton and carbon signals are characteristic of the Imidazo[1,2-a]pyrimidine core.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps identify characteristic functional groups present in the molecule.[3][6]
-
Mass Spectrometry (MS): LC-MS or HRMS is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.[3][6]
Q5: Are there any green chemistry approaches for the synthesis of these compounds?
A5: Yes, several approaches focus on environmentally friendly synthesis:
-
Microwave-Assisted Synthesis: Reduces reaction times and often the need for harsh solvents.[3][8]
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, sometimes with a solid support like Al2O3, minimizes solvent waste.[8]
-
Use of Greener Catalysts: Employing catalysts like NH4Cl is a more environmentally benign option compared to some heavy metal catalysts.[1]
-
One-Pot Reactions: Multi-component reactions like the GBB are inherently greener as they reduce the number of synthetic steps and purification stages.[1][2]
Quantitative Data Summary
Table 1: Optimization of the Groebke-Blackburn-Bienaymé Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH4Cl | - | Room Temp | 12 | 82 | [1] |
| 2 | NH4Cl | - | 60 | 8 | 85 | [1] |
| 3 | NH4Cl | - | MW (150W) | 0.5 | 89 | [1] |
| 4 | BF3·MeCN | MeCN | Reflux | - | up to 85 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [1]
-
In a microwave reactor vessel, combine 2-aminopyridine (1 mmol), the corresponding aldehyde (1 mmol), and tert-butyl isocyanide (1 mmol).
-
Add NH4Cl (10 mol%) as a catalyst.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 150W for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine-3-amine.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives [6]
-
To a stirred solution of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (20 mmol) in ethanol (50 ml), add the substituted aldehyde (20 mmol).
-
Add two drops of acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, filter the precipitated compound.
-
Wash the solid product with cold absolute ethanol to obtain the analytically pure product.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 9. Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproducts
Q1: My reaction is producing a mixture of two or more isomers that are difficult to separate. How can I confirm the presence of regioisomers and what strategies can I employ to favor the desired product?
A1: The formation of regioisomers is a common challenge in the synthesis of Imidazo[1,2-a]pyrimidines, particularly when using asymmetrically substituted 2-aminopyrimidines. The cyclization can occur on either of the pyrimidine nitrogen atoms, leading to different constitutional isomers.[1][2]
Troubleshooting Steps:
-
Confirmation of Regioisomer Formation:
-
NMR Spectroscopy: Regioisomers will exhibit distinct, albeit often similar, 1H and 13C NMR spectra. Careful analysis of the aromatic region and the chemical shifts of substituents can help identify the different isomers. For unambiguous identification, 2D NMR techniques such as NOESY and HMBC are highly effective in determining the spatial relationships and long-range couplings between protons and carbons, which can definitively distinguish between regioisomers.
-
HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate and quantify the regioisomers. Developing a method with different solvent systems and gradients is often necessary to achieve baseline separation.
-
Mass Spectrometry: While mass spectrometry will show the same mass for regioisomers, fragmentation patterns in MS/MS experiments can sometimes provide clues to their distinct structures.
-
-
Strategies to Control Regioselectivity:
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can significantly influence the regioselectivity. It is recommended to screen a range of solvents with varying polarities and boiling points. For example, in some cases, polar aprotic solvents might favor one isomer over another. A systematic study of the reaction at different temperatures should also be performed.
-
Catalyst Selection: The catalyst employed can have a profound impact on the regiochemical outcome. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, both Lewis and Brønsted acids can be used, and their nature can influence the reaction pathway.[1] It is advisable to screen different catalysts to find the one that provides the highest selectivity for the desired product.
-
Nature of Substituents: The electronic and steric properties of the substituents on the 2-aminopyrimidine ring play a crucial role. Electron-withdrawing groups can deactivate one of the nitrogen atoms, thereby directing the cyclization to the other. For example, in the synthesis of a 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, a high regioselectivity (25:1) was achieved, likely due to the electronic effect of the trifluoromethyl group.[2]
-
Quantitative Data on Regioselectivity:
| 2-Aminopyrimidine Substituent | Reaction Conditions | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 4-(Trifluoromethyl) | Bromoacetaldehyde diethyl acetal, reflux | 25:1 | [2] |
| Multiple examples | Groebke-Blackburn-Bienaymé reaction | Major product is typically the "normal" GBB product, but "inverse" regioisomers can form. | [1] |
Issue 2: Low Yield and Formation of Unidentified Byproducts
Q2: My reaction yield is consistently low, and I observe multiple spots on my TLC plate that I cannot identify. What are the likely causes and how can I improve the outcome?
A2: Low yields and the formation of multiple byproducts can stem from several factors, including suboptimal reaction conditions, side reactions of starting materials or products, and the use of inappropriate solvents.
Troubleshooting Steps:
-
Identify Potential Side Reactions:
-
Dimerization: In some reactions, such as the Chichibabin synthesis, dimerization of the starting materials can be a significant side reaction.[3]
-
Complex Mixtures with Certain Solvents: The use of solvents like DMF or MeCN can sometimes lead to the formation of complex and inseparable mixtures.[4] It is recommended to test alternative solvents.
-
Decomposition of Starting Materials: Some starting materials, particularly isocyanides used in the GBB reaction, can be sensitive to acid and temperature, leading to their decomposition and subsequent side reactions.[5]
-
-
Optimize Reaction Conditions:
-
Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress over time using TLC or HPLC to identify the optimal conditions for product formation while minimizing byproduct formation.
-
Catalyst Loading: The amount of catalyst can be critical. Insufficient catalyst may lead to an incomplete reaction, while excess catalyst can sometimes promote side reactions. Perform a catalyst loading study to find the optimal concentration.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product.
-
Experimental Protocol: General Procedure for Imidazo[1,2-a]pyrimidine Synthesis (GBB Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the 2-aminopyrimidine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add the aldehyde (1.0 eq.) and the isocyanide (1.0 eq.).
-
Add the catalyst (e.g., NH4Cl, 20 mol%) to the mixture.[5]
-
Stir the reaction at room temperature or an elevated temperature (e.g., 60 °C) and monitor the progress by TLC.[5]
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent.
Issue 3: Difficulty in Product Purification
Q3: My crude product is a complex mixture, and I am struggling to isolate the desired Imidazo[1,2-a]pyrimidine in a pure form. What purification strategies are most effective?
A3: The purification of Imidazo[1,2-a]pyrimidines can be challenging, especially in the presence of closely related byproducts like regioisomers. A combination of chromatographic and non-chromatographic techniques is often necessary.
Troubleshooting and Purification Strategies:
-
Column Chromatography:
-
Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a basic modifier like triethylamine in the eluent can sometimes improve the separation of basic compounds like Imidazo[1,2-a]pyrimidines.
-
Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina or a reverse-phase silica gel.
-
-
Recrystallization:
-
If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities. A careful screening of different solvents and solvent mixtures is required to find suitable conditions.
-
-
Preparative HPLC:
-
For very difficult separations, particularly of regioisomers, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.
-
Experimental Protocol: Analytical HPLC Method Development for Regioisomer Separation
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: Begin with a gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for MS compatibility).
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to screen for the separation of the components.
-
Detection: Use a UV detector at a wavelength where the compounds have strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan of the product).
-
Optimization: Adjust the gradient slope, flow rate, and temperature to optimize the separation of the desired product from its byproducts.
Visualizing Reaction Pathways and Workflows
To aid in understanding the formation of byproducts and the troubleshooting process, the following diagrams illustrate key concepts.
Diagram 1: General Synthesis and Potential Regioisomer Formation
Caption: General reaction scheme for Imidazo[1,2-a]pyrimidine synthesis highlighting the potential for regioisomer formation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Imidazo[1,2-a]pyrimidine synthesis.
Diagram 3: Analytical Workflow for Regioisomer Identification
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and industrially scalable route involves a two-step process:
-
Synthesis of the Imidazo[1,2-a]pyrimidine core: This is typically achieved through the condensation of 2-aminopyrimidine with a suitable C2-synthon, such as 2-bromoacetaldehyde diethyl acetal or a similar α-haloketone. This reaction is a variation of the well-established Chichibabin reaction.
-
Formylation at the 3-position: The subsequent introduction of the carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyrimidine ring is most commonly accomplished via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: What are the critical safety precautions to consider during the scale-up of the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic and involves hazardous reagents, necessitating strict safety protocols, especially at a larger scale. Key precautions include:
-
Handling of Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water.[3][4][5] All manipulations should be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[3][4] An emergency shower and eyewash station must be readily accessible.[4]
-
Controlling the Exotherm: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. On a large scale, the addition of POCl₃ to DMF must be slow and controlled, with efficient cooling to maintain the desired temperature range (typically 0-10 °C). A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.
-
Quenching Procedure: The reaction mixture must be quenched carefully by slowly adding it to a vigorously stirred, cooled aqueous solution (e.g., ice/water or a cooled basic solution). This process is also exothermic and requires efficient cooling and controlled addition to manage the heat generated and any gas evolution.
-
Ventilation: Adequate ventilation is crucial to prevent the buildup of corrosive and toxic vapors.
Q3: How can I effectively remove the high-boiling solvent DMF after the reaction on a large scale?
A3: Removing DMF can be challenging due to its high boiling point. On a large scale, the following methods are effective:
-
Azeotropic Distillation: Adding a co-solvent like toluene or xylene and distilling under reduced pressure can facilitate the removal of DMF at a lower temperature.
-
Aqueous Extraction: Since DMF is water-miscible, repeated washing of the organic layer with water or brine can effectively remove it. For large volumes, a counter-current extraction setup can be efficient.
-
Precipitation/Crystallization: If the product is a solid and has low solubility in a particular solvent system, it can be precipitated out by adding an anti-solvent, leaving the DMF in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low yield of Imidazo[1,2-a]pyrimidine | Incomplete reaction. | - Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or HPLC. - Ensure the quality of 2-aminopyrimidine and the C2-synthon. |
| Side product formation. | - Optimize reaction temperature to minimize side reactions. - Adjust the stoichiometry of the reactants. | |
| Difficult isolation of the product. | - If the product is soluble in the reaction solvent, consider a solvent swap or precipitation by adding an anti-solvent. - For purification, column chromatography may be necessary, but for scale-up, crystallization is preferred. | |
| Step 2: Incomplete Vilsmeier-Haack formylation | Insufficient Vilsmeier reagent. | - Increase the molar equivalents of POCl₃ and DMF. A common ratio is 1.5-3.0 equivalents of the Vilsmeier reagent relative to the substrate. |
| Low reaction temperature. | - While the initial formation of the Vilsmeier reagent is done at low temperatures, the formylation step may require heating. Gradually increase the temperature and monitor the reaction progress. | |
| Deactivation of the substrate. | - Ensure the starting imidazo[1,2-a]pyrimidine is of high purity and free from any basic impurities that could quench the Vilsmeier reagent. | |
| Step 2: Formation of dark-colored, tar-like byproducts | Reaction temperature too high. | - Maintain strict temperature control during the addition of POCl₃ and during the formylation step. |
| Prolonged reaction time at elevated temperatures. | - Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. | |
| Purification: Product is an oil or difficult to crystallize | Residual solvent (e.g., DMF). | - Ensure complete removal of DMF using the methods described in the FAQs. Residual DMF can act as a crystallization inhibitor. |
| Impurities present. | - Purify the crude product by slurry washing with a suitable solvent to remove more soluble impurities. - If necessary, perform a column chromatography on a small scale to identify optimal conditions, then adapt to a larger scale flash chromatography system. - Explore different crystallization solvents and techniques (e.g., slow cooling, anti-solvent addition). | |
| Purification: Low purity of the final product | Inefficient purification method. | - Optimize the crystallization process by trying different solvent systems. - Consider a re-crystallization step to improve purity. - An acid-base wash during the work-up can help remove basic or acidic impurities. |
Experimental Protocols
Step 1: Scale-up Synthesis of Imidazo[1,2-a]pyrimidine
This protocol is a representative example and should be optimized for specific equipment and scale.
Reagents:
| Reagent | Molecular Weight | Quantity | Moles |
| 2-Aminopyrimidine | 95.10 g/mol | 1.00 kg | 10.52 mol |
| 2-Bromoacetaldehyde diethyl acetal | 197.07 g/mol | 2.28 kg | 11.57 mol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 1.33 kg | 15.83 mol |
| Ethanol | - | 10 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminopyrimidine (1.00 kg), sodium bicarbonate (1.33 kg), and ethanol (10 L).
-
Stir the suspension and heat the mixture to reflux (approximately 78 °C).
-
Slowly add 2-bromoacetaldehyde diethyl acetal (2.28 kg) to the refluxing mixture over 1-2 hours.
-
Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the 2-aminopyrimidine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid sodium bromide and any unreacted sodium bicarbonate. Wash the filter cake with ethanol (2 x 1 L).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude imidazo[1,2-a]pyrimidine. The crude product can be used directly in the next step or purified further by crystallization from a suitable solvent like ethyl acetate/hexanes.
Step 2: Scale-up Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrimidine
Reagents:
| Reagent | Molecular Weight | Quantity | Moles |
| Imidazo[1,2-a]pyrimidine | 119.12 g/mol | 1.00 kg | 8.39 mol |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 5.0 L | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 1.93 kg (1.17 L) | 12.59 mol |
Procedure:
-
To a 20 L jacketed glass reactor, add anhydrous DMF (5.0 L) and cool the reactor to 0-5 °C using a chiller.
-
Slowly add phosphorus oxychloride (1.93 kg) to the cooled DMF over 2-3 hours, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
In a separate vessel, dissolve imidazo[1,2-a]pyrimidine (1.00 kg) in anhydrous DMF (2.0 L).
-
Slowly add the solution of imidazo[1,2-a]pyrimidine to the pre-formed Vilsmeier reagent over 1-2 hours, maintaining the temperature between 0-10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: In a separate, larger reactor (e.g., 50 L), prepare a solution of sodium carbonate or sodium hydroxide in water and cool it to 0-5 °C. Vigorously stir this basic solution and slowly add the reaction mixture to it, maintaining the temperature of the quenching solution below 20 °C.
-
After the addition is complete, stir the mixture for 1-2 hours. The product may precipitate out.
-
Filter the solid product and wash it thoroughly with water to remove inorganic salts and residual DMF.
-
Dry the crude this compound under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetonitrile.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Green Synthesis of Imidazo[1,2-a]pyrimidines: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the green synthesis of imidazo[1,2-a]pyrimidines, this technical support center offers troubleshooting guidance and answers to frequently asked questions. The focus is on addressing common challenges encountered during the implementation of environmentally benign methodologies.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the green synthesis of imidazo[1,2-a]pyrimidines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield in Microwave-Assisted Synthesis | - Inefficient microwave absorption by the solvent or reactants.- Reaction temperature is too low or time is too short.- Catalyst deactivation or insufficient loading. | - If using a non-polar solvent, consider adding a small amount of a polar co-solvent like ethanol or using a graphite support to improve heat distribution.[1][2]- Systematically increase the reaction temperature in increments of 10°C and the reaction time in 2-minute intervals.[3]- Ensure the catalyst is fresh and increase the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%).[4] |
| Formation of Multiple Side Products in Multi-Component Reactions (MCRs) | - Incorrect stoichiometry of reactants.- Reaction conditions (temperature, solvent) favoring side reactions.- Use of a non-polar solvent might suppress the formation of multiple products.[1] | - Carefully control the stoichiometry of the 2-aminopyrimidine, aldehyde, and isonitrile components.[1]- Screen different green solvents. For instance, using a non-polar solvent has been shown to suppress the formation of multiple products in some cases.[1]- Lowering the reaction temperature may increase the selectivity towards the desired product. |
| Difficulty in Product Purification When Using Ionic Liquids | - High viscosity and low vapor pressure of the ionic liquid make product extraction challenging.- Co-precipitation of the product with the ionic liquid. | - Utilize an extraction method with a solvent in which the product is highly soluble but the ionic liquid is not (e.g., diethyl ether or ethyl acetate).- Consider using a supported ionic liquid catalyst that can be easily filtered off after the reaction.- Some Brønsted acidic ionic liquids are recyclable, which can simplify the work-up process.[5][6] |
| Inconsistent Results in Ultrasound-Assisted Synthesis | - Inconsistent power output of the ultrasound bath/probe.- Temperature fluctuations during sonication.- Poor mass transfer in a heterogeneous reaction mixture. | - Calibrate the ultrasound equipment to ensure consistent power delivery.- Use a cooling system to maintain a constant reaction temperature, as prolonged sonication can lead to heating.- Ensure efficient stirring to maintain a homogeneous suspension of reactants.[7][8] |
| Low Yield in Solvent-Free Reactions | - Poor mixing of solid reactants.- Insufficient heat transfer.- Sublimation of reactants at higher temperatures. | - Use a ball mill to ensure intimate mixing of the solid reactants before heating.- Employ a sand bath or a specialized heating block for uniform heat distribution.- Conduct the reaction in a sealed vessel to prevent the loss of volatile reactants.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for imidazo[1,2-a]pyrimidine synthesis?
A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often from hours to minutes), higher product yields, and the formation of fewer by-products compared to conventional heating methods.[3][10] This technique is also amenable to solvent-free conditions, further enhancing its green credentials.[2][4]
Q2: Can water be used as a solvent for the synthesis of imidazo[1,2-a]pyrimidines?
A2: Yes, water is an excellent green solvent for certain syntheses of imidazo[1,2-a]pyridines and related structures, particularly in ultrasound-assisted C-H functionalization and copper-catalyzed A3-coupling reactions.[7][11] The use of surfactants to create micelles can help overcome the low solubility of organic reactants in water.[11]
Q3: Are there any effective metal-free catalysts for the green synthesis of these compounds?
A3: Several metal-free catalytic systems have been developed. These include Brønsted acidic ionic liquids, which are efficient and recyclable.[5][6] Other approaches utilize iodine in combination with another catalyst or employ solvent-free conditions, eliminating the need for a metal catalyst altogether.[7]
Q4: How can I improve the atom economy of my imidazo[1,2-a]pyrimidine synthesis?
A4: Multi-component reactions (MCRs) are an excellent strategy to improve atom economy as they combine three or more reactants in a single step to form the final product, with minimal or no by-products.[1][12] Additionally, solvent-free reactions contribute to a higher atom economy by eliminating the need for solvents that do not end up in the final product.[5][9]
Q5: What are some common starting materials for the green synthesis of imidazo[1,2-a]pyrimidines?
A5: Common and readily available starting materials include 2-aminopyrimidines, various aldehydes, and α-haloketones or their equivalents.[12][13] For multi-component reactions, isonitriles are also frequently used.[1]
Comparative Data on Green Synthesis Methods
The following table summarizes quantitative data from various green synthetic approaches for imidazo[1,2-a]pyrimidines and analogous structures.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted | Al₂O₃ | Solvent-free | Not specified | Good | [2][4] |
| Microwave-Assisted | p-toluenesulfonic acid | Not specified | 36 h (conventional) vs. shorter MW time | 30 (conventional) vs. 46-80 (MW) | [10] |
| Ultrasound-Assisted | KI/tert-butyl hydroperoxide | Water | Not specified | Good | [7] |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid | Solvent-free | Short | Good to excellent | [5][6] |
| Copper Catalysis | CuSO₄·5H₂O/sodium ascorbate | Water (micellar) | 6-16 h | Good to excellent | [11] |
| Gold Nanoparticles | Gold nanoparticles | Green solvent | Not specified | High | [14] |
| Catalyst- and Solvent-Free | None | Solvent-free | Not specified | Good to excellent | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Alumina as a Catalyst[2]
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Reactant Preparation: In a microwave-safe vessel, thoroughly mix 2-aminopyrimidine (1 mmol) and the appropriate 2-bromoarylketone (1 mmol).
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Catalyst Addition: Add basic alumina (Al₂O₃) as the catalyst. The optimal amount should be determined experimentally, starting from a catalytic quantity.
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Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate. The power and time will need to be optimized for the specific reactants.
-
Work-up: After cooling, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Ultrasound-Assisted Synthesis in Water[7]
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Reaction Setup: In a round-bottom flask, combine the ketone (1 mmol), 2-aminopyrimidine (1.2 mmol), KI (0.3 mmol), and tert-butyl hydroperoxide (3 mmol) in water.
-
Sonication: Place the flask in an ultrasonic bath and irradiate at a specified frequency and power. Maintain the reaction temperature if necessary using a cooling bath.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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Extraction: Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Green Synthesis Optimization
References
- 1. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles [mdpi.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of Imidazo[1,2-a]pyrimidine derivatives, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Potential Causes:
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Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction conditions.
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Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the catalytic cycle.
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Poor Quality Reagents: Impurities in starting materials (2-aminopyrimidines, α-haloketones, etc.) can inhibit the catalyst or lead to side reactions.
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Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.
Solutions:
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Catalyst Screening: If using a catalyzed reaction, screen a variety of catalysts to find the most effective one for your specific transformation. Palladium, copper, and gold-based catalysts are commonly used. For instance, in a palladium-catalyzed intramolecular dehydrogenative coupling, PdCl2 was found to be superior to other metal salts like CuCl2, FeCl2, ZnCl2, and SnCl2.
-
Optimization of Reaction Conditions:
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Temperature: Gradually increase the reaction temperature. Some reactions that do not proceed at room temperature may give high yields at elevated temperatures.[1]
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Catalyst Loading: The amount of catalyst can significantly impact the yield. For example, in a microwave-assisted synthesis using Al2O3, increasing the catalyst amount from 0.5g to 1.5g improved the yield of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine, with the optimal amount found to be 1.0g.[2]
-
Solvent: The choice of solvent is crucial. For instance, in a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the most effective solvent compared to others like DMSO, toluene, and acetonitrile.[3]
-
-
Reagent Purity: Ensure the purity of all starting materials and solvents. Purification of reagents before use can significantly improve reaction outcomes.
-
Inert Atmosphere: For oxygen-sensitive catalysts like palladium, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and deactivation.
Problem 2: Formation of Side Products
Potential Causes:
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Side Reactions of Starting Materials: The starting materials themselves may undergo undesired reactions under the reaction conditions. For example, 2-aminopyridine can be oxidized in the presence of an oxidizing agent.[4]
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Incomplete Cyclization: The intermediate may not fully cyclize to form the desired imidazo[1,2-a]pyrimidine ring, leading to the accumulation of acyclic by-products.
-
Formation of Regioisomers: When using substituted 2-aminopyrimidines, the reaction can sometimes yield a mixture of regioisomers which can be difficult to separate.[4]
Solutions:
-
Control of Reaction Conditions:
-
Temperature: Carefully control the reaction temperature. In some cases, higher temperatures can promote the formation of side products.
-
Addition of Reagents: Slow, controlled addition of one reagent to the reaction mixture can sometimes minimize side reactions by keeping its instantaneous concentration low.[4]
-
-
Choice of Catalyst: A highly selective catalyst can favor the formation of the desired product over side products.
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pH Control: In some reactions, the pH of the reaction mixture can influence the product distribution. The addition of a base or acid may be necessary to suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of Imidazo[1,2-a]pyrimidine derivatives?
A1: The "best" catalyst depends heavily on the specific synthetic route and substrates used. Commonly employed and effective catalysts include:
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Palladium Catalysts (e.g., PdCl2, Pd(PPh3)4): These are often used in cross-coupling reactions and intramolecular dehydrogenative couplings, showing high efficiency.[1][5]
-
Copper Catalysts (e.g., CuI, Cu(OAc)2, CuBr): Copper catalysts are versatile and often used in aerobic oxidative cyclizations and multicomponent reactions.[3][6] They are also a more economical and environmentally friendly option.
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Gold Nanoparticles: These have been reported as efficient catalysts for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines under green chemistry conditions.[7]
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Lewis Acids and Brønsted Acids (e.g., Al2O3, p-TsOH): These can be effective, particularly in condensation reactions and under microwave irradiation.[2]
-
Iodine: Molecular iodine has been used as a metal-free catalyst in some synthetic approaches.[8]
A comparative screening of catalysts is often the best approach to identify the optimal choice for a specific reaction.
Q2: Can Imidazo[1,2-a]pyrimidine derivatives be synthesized without a catalyst?
A2: Yes, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines (a closely related scaffold) have been reported, often utilizing microwave irradiation or simply heating the reactants together.[4] These methods offer the advantages of avoiding catalyst cost and potential metal contamination of the product.
Q3: What are common starting materials for Imidazo[1,2-a]pyrimidine synthesis?
A3: The most common and readily available starting materials are 2-aminopyrimidine and an α-haloketone (e.g., 2-bromoacetophenone).[9] Other synthetic routes may utilize aldehydes, alkynes, and isocyanides in multicomponent reactions.[10]
Q4: How can I improve the "greenness" of my Imidazo[1,2-a]pyrimidine synthesis?
A4: To make your synthesis more environmentally friendly, consider the following:
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Use of Greener Solvents: Water or solvent-free conditions are excellent alternatives to hazardous organic solvents.[6][11]
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Catalyst Choice: Employing non-toxic and abundant metal catalysts like copper or using catalyst-free methods can reduce the environmental impact.[3]
-
Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.[12]
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Atom Economy: Multicomponent reactions are highly atom-economical as they combine multiple starting materials into the final product in a single step, minimizing waste.[5]
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of a Fused Imidazo[1,2-a]pyrimidine Derivative [1]
| Entry | Catalyst (5 mol%) | Base (2 mmol) | Solvent | Yield (%) |
| 1 | CuCl2 | K2CO3 | Toluene | <10 |
| 2 | FeCl2 | K2CO3 | Toluene | 30 |
| 3 | ZnCl2 | K2CO3 | Toluene | 20 |
| 4 | PdCl2 | K2CO3 | Toluene | 80 |
| 5 | SnCl2 | K2CO3 | Toluene | 15 |
| 6 | PdCl2 | Na2CO3 | Toluene | 75 |
| 7 | PdCl2 | Cs2CO3 | Toluene | 60 |
Table 2: Influence of Al2O3 Catalyst Loading on the Yield of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine [2]
| Entry | Amount of Al2O3 (g) | Yield (%) |
| 1 | 0.5 | 42 |
| 2 | 1.0 | 65 |
| 3 | 1.5 | 58 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling[1]
General Procedure: A mixture of 1H-benzo[d]imidazol-2-amine (1 mmol), 2-phenylacetaldehyde (2 mmol), PdCl2 (5 mol %), and K2CO3 (2 mmol) in toluene (5 mL) is stirred in a sealed tube at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired fused imidazo[1,2-a]pyrimidine.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis[6]
General Procedure: A mixture of 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and CuI (10 mol %) in a suitable solvent (e.g., DMSO) is stirred in a sealed tube under an air atmosphere at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours). After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the desired imidazo[1,2-a]pyrimidine derivative.
Protocol 3: Microwave-Assisted Synthesis using Al2O3[2]
General Procedure: A mixture of 2-aminopyrimidine (1 mmol), the appropriate 2-bromoarylketone (1 mmol), and basic alumina (Al2O3, 1.0 g) is subjected to microwave irradiation (e.g., at 160 °C for 10 minutes). After completion, the reaction mixture is cooled to room temperature and the product is extracted with a suitable solvent (e.g., dichloromethane). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyrimidine derivative.
Visualizations
Caption: A general experimental workflow for the synthesis of Imidazo[1,2-a]pyrimidine derivatives.
Caption: A decision-making flowchart for catalyst selection in Imidazo[1,2-a]pyrimidine synthesis.
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrimidines. Our aim is to help you reduce reaction times and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize Imidazo[1,2-a]pyrimidine is very slow and the yield is low. What are the primary factors I should investigate?
A1: Long reaction times and low yields are common challenges in traditional Imidazo[1,2-a]pyrimidine synthesis. The primary factors to consider are the heating method, catalyst, and reaction conditions. Conventional heating often requires extended periods, which can lead to byproduct formation and reduced yields.
Troubleshooting Steps:
-
Heating Method: Switch from conventional heating to microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[1][2][3]
-
Catalyst Selection: The choice of catalyst is crucial. If you are not using a catalyst, consider adding one. For reactions involving aldehydes and amines, p-toluenesulfonic acid is effective.[4] In other variations of the synthesis, catalysts like neutral alumina, KF-alumina, or gold nanoparticles have been used to improve reaction rates and yields.[5]
-
Solvent Choice: The solvent can influence reaction rates. While ethanol is commonly used, exploring other solvents or even solvent-free conditions might be beneficial.
-
Reactant Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side reactions.
Q2: I am observing the formation of multiple byproducts, complicating the purification of my target Imidazo[1,2-a]pyrimidine. How can I improve the selectivity of the reaction?
A2: Byproduct formation is often a consequence of prolonged reaction times and high temperatures. Optimizing the reaction conditions can enhance selectivity towards the desired product.
Troubleshooting Steps:
-
Adopt a One-Pot, Multi-Component Reaction (MCR) Strategy: MCRs can streamline the synthesis process, reduce the number of purification steps, and minimize waste. By combining multiple reaction steps into a single operation, you can often improve overall efficiency and selectivity.
-
Optimize Catalyst Loading: The amount of catalyst can impact selectivity. Perform a catalyst loading study to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.
-
Temperature Control: If using conventional heating, carefully control the reaction temperature. For microwave-assisted synthesis, optimize the temperature and irradiation power.
Q3: The reaction does not seem to be proceeding to completion, and I have a significant amount of unreacted starting materials. What should I do?
A3: Incomplete conversion can be due to several factors, including insufficient activation energy, catalyst deactivation, or an inappropriate solvent.
Troubleshooting Steps:
-
Increase Reaction Temperature/Microwave Power: Gradually increase the temperature or microwave power. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition of reactants or products.
-
Check Catalyst Activity: If you are using a solid-supported catalyst, ensure it is active. Some catalysts may require activation or regeneration.
-
Solvent and Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction rate.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Imidazo[1,2-a]pyrimidine synthesis, highlighting the impact of different methodologies on reaction time and yield.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-TsOH | Ethanol | Reflux | 36 hours | 30 | [4] |
| Microwave-Assisted | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-TsOH | Ethanol | 80 | 30 minutes | 46-80 | [4] |
| Conventional Heating | 2-Aminopyrimidine, 2-Bromoacetophenone | None | Ethanol | Room Temp. | 24 hours | - | [6] |
| Microwave-Assisted | 2-Aminopyrimidine, 2-Bromoarylketones | Basic Alumina | Solvent-free | - | - | Moderate | [7] |
Table 2: Effect of Different Catalysts on Reaction Time and Yield
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | No Catalyst | Ethanol | 100 | 90 minutes | 20 | [4] |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | AcOH | Ethanol | 100 | 90 minutes | 40 | [4] |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-TsOH | Ethanol | 100 | 90 minutes | 80 | [4] |
| Aryl ketones, 2-aminopyrimidine | Gold Nanoparticles | Green Solvent | Heating | - | High | [5] |
Experimental Protocols
Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
This protocol is adapted from a reported procedure for a sequential two-step, one-pot synthesis.[4]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv.)
-
Amine derivative (1.1 equiv.)
-
p-toluenesulfonic acid (p-TsOH) (20 mol%)
-
Ethyl alcohol
-
Benzil (1.0 equiv.)
-
Ammonium acetate (5.0 equiv.)
-
Microwave synthesis reactor
Procedure:
-
In a 35 mL microwave reaction vessel, suspend Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), the amine derivative (0.56 mmol), and p-TsOH (0.102 mmol) in ethyl alcohol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture at 80°C for 30 minutes using 100 W microwave energy.
-
Cool the mixture to room temperature.
-
Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction vessel.
-
Heat the mixture again at 100°C for 60 minutes using 100 W microwave energy.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
Visualizations
Experimental Workflow: One-Pot Imidazo[1,2-a]pyrimidine Synthesis
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of various imidazo[1,2-a]pyrimidine analogs, with a focus on their anticancer properties. The information is supported by experimental data from peer-reviewed studies, presented in a clear and comparative format to aid in drug discovery and development efforts.
Anticancer Activity: A Quantitative Comparison
Imidazo[1,2-a]pyrimidine derivatives have shown significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected analogs, highlighting the influence of different substitutions on their biological activity.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Analogs Against Various Cancer Cell Lines[1][2][3]
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features |
| 6a | A549 (Non-small cell lung cancer) | - | S-alkyl moiety |
| C6 (Rat glioma) | - | ||
| MCF-7 (Breast carcinoma) | - | ||
| HepG2 (Liver carcinoma) | - | ||
| 6d | A549 | - | S-aryl moiety |
| C6 | - | ||
| MCF-7 | - | ||
| HepG2 | - | ||
| 6e | A549 | - | S-aryl moiety |
| C6 | - | ||
| MCF-7 | - | ||
| HepG2 | - | ||
| 6i | A549 | - | S-aryl moiety |
| C6 | - | ||
| MCF-7 | - | ||
| HepG2 | - | ||
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | - |
| WM115 (Melanoma) | 9.7 - 44.6 | ||
| HeLa (Cervical cancer) | 9.7 - 44.6 | ||
| 12b | Hep-2 (Laryngeal carcinoma) | 11 | - |
| HepG2 | 13 | ||
| MCF-7 | 11 | ||
| A375 | 11 | ||
| Note: Specific IC50 values for compounds 6a, 6d, 6e, and 6i were reported as showing antiproliferative activity but quantitative data was not provided in the abstract.[1] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Analogs[2][4][5][6]
| Compound Class | Target Kinase | IC50 | Key Structural Features |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT | Nanomolar range | Pyrimidine at C3 |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | 2 nM | 1,2,4-oxadiazole substituent |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives | FGFR1/2 | 8/4 nM | Acrylamide covalent warhead |
| FGFR4 | 3.8 nM | ||
| Imidazo[1,2-a]pyridines derivatives | DYRK1A | Micromolar range | - |
| CLK1 | Micromolar range | ||
| Compound 4c | CLK1 | 0.7 µM | - |
| DYRK1A | 2.6 µM |
Key Signaling Pathways and Experimental Workflows
The biological effects of imidazo[1,2-a]pyrimidine analogs are often mediated through the modulation of critical cellular signaling pathways. Furthermore, a standardized set of experimental procedures is typically employed to evaluate their activity.
A significant mechanism of action for several anticancer imidazo[1,2-a]pyrimidine derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate the biological activity of imidazo[1,2-a]pyrimidine analogs.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][4][5]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[1]
Procedure:
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyrimidine analogs for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.[6][7][8]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Kinase Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Principle: A common format involves an in vitro assay with a purified recombinant kinase, a specific substrate (peptide or protein), and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
Procedure (Example for c-KIT):
-
Reaction Setup: In a multi-well plate, combine the recombinant c-KIT kinase, the test compound at various concentrations, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
This guide provides a foundational comparison of the biological activities of imidazo[1,2-a]pyrimidine analogs. For further in-depth analysis, it is recommended to consult the primary research articles cited. The versatility of the imidazo[1,2-a]pyrimidine scaffold continues to make it a promising area for the development of novel therapeutics.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
In Vitro Validation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activity of Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against relevant alternative compounds. The data presented is compiled from various studies to support further research and development of this promising class of heterocyclic compounds.
Anticancer Activity: A Comparative Analysis
Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This section compares the cytotoxic activity of specific derivatives with the established chemotherapeutic drug, Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 | Breast Cancer | 45 | [1] |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 | Breast Cancer | 47.7 | [1] |
| Imidazo[1,2-a]pyridine Derivative (IP-7) | HCC1937 | Breast Cancer | 79.6 | [1] |
| Imidazo[1,2-a]pyrazine Derivative (TB-25) | HCT-116 | Colon Cancer | 0.023 | [2] |
| Doxorubicin | HeLa | Cervical Cancer | 0.14 | [3] |
| Doxorubicin | A375 | Melanoma | 0.14 | [3] |
| Doxorubicin | Hep-2 | Laryngeal Cancer | 10 | [4] |
| Doxorubicin | HepG2 | Liver Cancer | 1.5 | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.85 | [4] |
| Doxorubicin | A375 | Melanoma | 5.16 | [4] |
Note: Data for specific this compound derivatives with anticancer activity was not available in the reviewed literature. The table presents data for closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives to provide a contextual comparison.
Antimicrobial Activity: A Comparative Analysis
The imidazo[1,2-a]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. This section compares the minimum inhibitory concentration (MIC) of a synthesized Imidazo[1,2-a]pyrimidine derivative against the broad-spectrum antibiotic, Ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Drug | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine Chalcogenide (7) | E. coli | Negative | 18.87 | [5] |
| Imidazo[1,2-a]pyrimidine Chalcogenide (7) | C. keyfer | - | 18.87 | [5] |
| Ciprofloxacin | E. coli | Negative | 12 (ng/mL) | [6] |
Note: Data for specific this compound derivatives with antimicrobial activity was not available in the reviewed literature. The table presents data for a closely related imidazo[1,2-a]pyrimidine derivative to provide a contextual comparison.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway in regulating the cell cycle.[4][7] Its dysregulation is frequently implicated in cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3][8]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives.
STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are transcription factors that play key roles in inflammation and cancer.[9] Certain imidazo[1,2-a]pyridine derivatives have been found to suppress these pathways, leading to anti-inflammatory and anticancer effects.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Imidazo[1,2-a]pyrimidine-3-carbaldehyde versus Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, heterocyclic aldehydes are indispensable building blocks. Their reactivity and structural diversity make them crucial starting materials for the synthesis of complex molecules with a wide range of biological activities. This guide provides an objective comparison of the performance of imidazo[1,2-a]pyrimidine-3-carbaldehyde against three other commonly used heterocyclic aldehydes: benzaldehyde, furfural, and thiophene-2-carbaldehyde. The comparison focuses on their utility in several fundamental organic transformations, supported by experimental data from the literature.
Introduction to the Contestants
This compound is a fused heterocyclic system containing a bridgehead nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering its derivatives potential candidates for various therapeutic applications. The presence of the electron-rich imidazo[1,2-a]pyrimidine ring is expected to influence the reactivity of the aldehyde group.
Benzaldehyde , the simplest aromatic aldehyde, serves as a benchmark for aldehyde reactivity. Its well-understood reaction profile provides a baseline for comparison.
Furfural , derived from renewable biomass, is a five-membered heterocyclic aldehyde containing an oxygen atom. The furan ring's electronic properties, particularly the electron-donating nature of the oxygen atom, affect the aldehyde's reactivity.
Thiophene-2-carbaldehyde is another five-membered heterocyclic aldehyde, but with a sulfur atom in the ring. The thiophene ring is more aromatic than furan, which can lead to differences in the electrophilicity of the aldehyde carbon.
Synthesis of this compound
The primary route for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehydes is the Vilsmeier-Haack reaction. This method involves the formylation of a 2-arylimidazo[1,2-a]pyrimidine precursor.
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Phenylthis compound [1][2]
-
Reagents: 2-Phenylimidazo[1,2-a]pyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), glycerol.
-
Procedure:
-
The Vilsmeier reagent is prepared at 0–5 °C by the dropwise addition of POCl₃ (0.04 mol) to a stirred solution of DMF (0.06 mol) in glycerol (10 mL).
-
2-Phenylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly to the Vilsmeier reagent, maintaining the temperature below 5 °C.
-
The reaction mixture is then irradiated in a microwave synthesizer at 400 W, maintaining a temperature of 85–90 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice-cold water and neutralized with Na₂CO₃.
-
The resulting solid is filtered, dried, and recrystallized to afford the pure product.
-
-
Yield: High yields are typically reported for this reaction.
Comparative Performance in Key Synthetic Transformations
The following sections compare the reactivity of this compound (using its close and well-documented analog, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, where direct data for the pyrimidine is unavailable) with benzaldehyde, furfural, and thiophene-2-carbaldehyde in several common aldehyde reactions.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen to form α,β-unsaturated ketones (chalcones). This reaction is highly sensitive to the electrophilicity of the aldehyde.
Quantitative Comparison of Yields in Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base | Solvent | Time | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 4-Methoxyacetophenone | NaOH | Ethanol | 8 h | 94 | [1] |
| Benzaldehyde | 4-Methoxyacetophenone | NaOH | Ethanol | - | 84 | [3] |
| Furfural | Acetophenone | NaOH | Ethanol | - | - | [4] |
| Thiophene-2-carbaldehyde | Acetophenone | NaOH | Ethanol | - | - |
The high yield obtained with the imidazo[1,2-a]pyridine derivative suggests that the aldehyde group on this heterocyclic system is highly reactive towards nucleophilic attack by the enolate of the acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]
-
Reagents: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, 4-methoxyacetophenone, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
To a solution of 4-methoxyacetophenone (1.0 mmol) in ethanol, an aqueous solution of NaOH is added.
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (1.1 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 8 hours.
-
The reaction medium is neutralized with a 20% acetic acid solution.
-
The precipitate formed is filtered, dried, and purified by silica gel chromatography.
-
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity of the aldehyde is a key factor in the success of this transformation.
Comparative Performance in the Wittig Reaction
While direct comparative yields for this compound were not found, the Wittig reaction is a standard transformation for aldehydes. The yields for benzaldehyde, furfural, and thiophene-2-carbaldehyde are generally high, often exceeding 90% depending on the ylide and reaction conditions[5][6]. It is expected that this compound would also react efficiently.
Experimental Protocol: General Wittig Reaction [6]
-
Reagents: Aldehyde, phosphonium salt, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).
-
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.
-
A strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
The aldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified.
-
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde to form a secondary alcohol.
Comparative Performance in the Grignard Reaction
Experimental Protocol: General Grignard Reaction
-
Reagents: Aldehyde, Grignard reagent, anhydrous ether (e.g., THF or diethyl ether).
-
Procedure:
-
The aldehyde is dissolved in an anhydrous ether under an inert atmosphere.
-
The Grignard reagent is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent and purified.
-
Reduction to Alcohol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation, often achieved with mild reducing agents like sodium borohydride (NaBH₄).
Quantitative Comparison of Yields in NaBH₄ Reduction
| Aldehyde | Reducing Agent | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | NaBH₄/wet SiO₂ | Solvent-free | 30 min | 94 | [5][7][8] |
| Furfural | NaBH₄ | - | - | High | [9] |
| Thiophene-2-carbaldehyde | NaBH₄ | - | - | High | [9] |
Note: While a specific protocol for this compound was not found, the reduction of the isomeric imidazo[1,2-a]pyrimidine-2-carbaldehyde with NaBH₄ has been reported to proceed in good yield, suggesting the 3-carbaldehyde would behave similarly.
Experimental Protocol: General NaBH₄ Reduction [7][10]
-
Reagents: Aldehyde, sodium borohydride (NaBH₄), methanol or ethanol.
-
Procedure:
-
The aldehyde is dissolved in methanol or ethanol.
-
NaBH₄ is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent and purified.
-
Oxidation to Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid is another fundamental transformation, which can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄).
Comparative Performance in Oxidation
Direct quantitative data for the oxidation of this compound is scarce. However, benzaldehyde, furfural, and thiophene-2-carbaldehyde can all be oxidized to their corresponding carboxylic acids in high yields using standard oxidizing agents like KMnO₄ or Jones reagent[9][11]. The imidazo[1,2-a]pyrimidine nucleus is generally stable to mild oxidizing conditions, so a similar high-yielding conversion is expected.
Experimental Protocol: General KMnO₄ Oxidation [11]
-
Reagents: Aldehyde, potassium permanganate (KMnO₄), acetone, water.
-
Procedure:
-
The aldehyde is dissolved in a mixture of acetone and water.
-
A solution of KMnO₄ in water is added dropwise at a low temperature.
-
The reaction is stirred until the purple color of the permanganate disappears.
-
The manganese dioxide precipitate is filtered off, and the filtrate is acidified.
-
The carboxylic acid product is then extracted and purified.
-
Summary and Outlook
This guide provides a comparative overview of the synthetic utility of this compound in relation to other common heterocyclic aldehydes. While direct, side-by-side comparative studies are limited, the available data suggests that this compound is a reactive and versatile building block for a variety of important organic transformations.
Key Takeaways:
-
Synthesis: this compound can be readily synthesized via the Vilsmeier-Haack reaction.
-
Reactivity: The aldehyde group on the imidazo[1,2-a]pyrimidine scaffold demonstrates high reactivity in nucleophilic addition and condensation reactions, comparable to or in some cases exceeding that of benzaldehyde.
-
Potential: The unique electronic and structural features of the imidazo[1,2-a]pyrimidine core make its 3-carbaldehyde derivative a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Further research involving direct comparative studies under standardized conditions would be invaluable for a more precise quantitative assessment of the relative reactivities of these important heterocyclic aldehydes.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. KMnO4-Mediated Oxidation as a Continuous Flow Process [organic-chemistry.org]
Comparative Docking Analysis of Imidazo[1,2-a]pyrimidine Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various Imidazo[1,2-a]pyrimidine inhibitors against different biological targets. The information is supported by experimental data from recent studies, with detailed methodologies and visualizations to facilitate understanding and further research.
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking studies are crucial in understanding the binding interactions of these inhibitors with their protein targets at a molecular level, guiding the design and development of more potent and selective drug candidates.
Quantitative Docking Data Summary
The following tables summarize the binding affinities (docking scores) of various Imidazo[1,2-a]pyrimidine derivatives against several key protein targets as reported in recent literature. A lower docking score generally indicates a more favorable binding interaction.
Table 1: Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against Fungal and Microbial Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Source |
| 3-Benzoyl Imidazo[1,2-a]pyrimidine Derivatives (e.g., 4a-4j) | CYP51 from Candida spp. | Modeled | -6.11 to -9.43 | Fluconazole | -3.16 to -5.68 | [3] |
| Ketoconazole | -4.93 to -6.16 | [3] | ||||
| Imidazo[1,2-a]pyrimidine Derivatives (4a-e) | CYP51 from Candida albicans | Not Specified | -7.7 to -8.8 | Voriconazole | Not Specified | [4] |
| Imidazo[1,2-a]pyrimidine Derivative (3j) | B. cereus receptor | 3DUW | -5.855 | Native Ligand (SAH) | -5.616 | [2] |
| Imidazo[1,2-a]pyrimidine Derivative (3g) | E. coli receptor | 3FV5 | -5.205 | Native Ligand (GDP) | -6.077 | [2] |
Table 2: Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against Viral and Human Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Source |
| Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivative | Human ACE2 | 7U0N | -9.1 | Angiotensin II | -9.2 | [1] |
| MLN-4760 | -7.3 | [1] | ||||
| Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivative | SARS-CoV-2 Spike Protein | 7U0N | -7.3 | Cannabidiolic Acid (CBDA) | -5.7 | [1] |
| Imidazo[1,2-a]pyridine Hybrid (HB7) | Human LTA4H | 3U9W | -11.237 | Original Ligand | -6.908 | [5] |
Experimental Protocols for Molecular Docking
The following is a generalized methodology for performing comparative docking studies based on the procedures cited in the referenced literature.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. In some cases, homology modeling is used to generate the 3D structure of a target protein if it is not experimentally available.[3]
-
Ligand Structure Preparation: The 2D structures of the Imidazo[1,2-a]pyrimidine inhibitors and reference compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Suite, and MOE (Molecular Operating Environment).
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The grid coordinates are typically determined based on the position of a co-crystallized ligand or by active site prediction tools.
-
Docking Run: The prepared ligands are docked into the active site of the prepared protein using a chosen docking algorithm. The algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score (e.g., in kcal/mol) that represents the free energy of binding.[6]
3. Analysis of Docking Results:
-
Binding Pose Selection: The docking poses are ranked based on their docking scores. The pose with the lowest score is typically considered the most favorable binding mode.
-
Interaction Analysis: The binding interactions between the ligand and the protein are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.
Signaling Pathway Visualizations
Imidazo[1,2-a]pyrimidine inhibitors have been shown to modulate key signaling pathways involved in cancer progression. The following diagrams illustrate these pathways.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidines.[7]
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Imidazo[1,2-a]pyridine derivatives.[8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparative molecular docking studies.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a cross-validation of the bioactivity of various derivatives of imidazo[1,2-a]pyrimidine, with a focus on those synthesized from or related to imidazo[1,2-a]pyrimidine-3-carbaldehyde. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for several imidazo[1,2-a]pyrimidine derivatives across different therapeutic areas. These derivatives showcase the potential of the scaffold in anticancer, anti-inflammatory, and antimicrobial applications.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Substituted phenyl at C2 | HT-29 (Colon) | 15.2 | [1] |
| Derivative B | Substituted phenyl at C2 | B16F10 (Melanoma) | 8.5 | [1] |
| Derivative C | Substituted phenyl at C2 | MCF-7 (Breast) | 22.1 | [1] |
| Derivative D | Chalcone moiety at C3 | Hep-2 (Laryngeal) | 12.8 | [2] |
| Derivative E | Chalcone moiety at C3 | HepG2 (Liver) | 18.5 | [2] |
| Derivative F | Chalcone moiety at C3 | A375 (Melanoma) | 14.2 | [2] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | R Group Modification | Assay | Inhibition (%) | IC50 (µM) | Reference |
| Derivative G | Diaryl substitution | Carrageenan-induced paw edema | 63.8 | - | [3] |
| Derivative H | Diaryl substitution | COX-2 Inhibition | - | 13 | [3] |
| Derivative I | Diaryl substitution | COX-1 Inhibition | - | >100 | [3] |
Table 3: Antimicrobial and Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | R Group Modification | Microorganism | MIC (µg/mL) | Reference |
| Derivative J | Chalcone moiety at C3 | Escherichia coli | 12.5 | [4] |
| Derivative K | Chalcone moiety at C3 | Staphylococcus aureus | 6.25 | [4] |
| Derivative L | Arylpropenone at C3 | Candida albicans | 31.25 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the anti-inflammatory potential of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial/Antifungal Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized microbial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial or fungal suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. Below are diagrams representing some of these pathways and a typical experimental workflow for screening these compounds.
Caption: A typical experimental workflow for the development of Imidazo[1,2-a]pyrimidine-based therapeutic agents.
Caption: The Wnt/β-catenin signaling pathway, a potential target for Imidazo[1,2-a]pyrimidine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for dual inhibitors including some Imidazo[1,2-a]pyrimidines.
References
Benchmarking Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals
An in-depth analysis of novel Imidazo[1,2-a]pyrimidine derivatives reveals their potential to outperform established drugs in key therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their evaluation of this promising class of compounds.
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] Recent studies have demonstrated their efficacy as inhibitors of critical signaling pathways implicated in various diseases. This guide benchmarks the performance of these derivatives against known drugs, offering a data-driven perspective on their therapeutic potential.
Oncology: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyrimidine derivatives have shown significant promise as anti-cancer agents by targeting several key signaling pathways involved in tumor growth and proliferation.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Certain benzo[3][4]imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a crucial target in a range of cancers.[5] One notable compound, compound 19 , demonstrated significant activity against both wild-type ALK and the crizotinib-resistant L1196M mutant in in-vitro and cell-based assays.[5]
| Compound | Target | IC50 (nM) | Cell Line | Known Drug Comparator | IC50 (nM) |
| Compound 19 | ALK (wild-type) | 8.7 | BaF3 | Crizotinib | 20.3 |
| Compound 19 | ALK (L1196M) | 28.4 | BaF3 | Crizotinib | 105.2 |
Wnt/β-catenin Signaling Inhibition
The Wnt/β-catenin signaling pathway is frequently deregulated in various cancers. A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines were synthesized and found to inhibit this pathway.[6] The most active compounds effectively downregulated the expression of Wnt target genes like c-myc and cyclin D1, crucial for cancer cell proliferation.[6] In a Wnt-reporter zebrafish model, compounds 4c and 4i showed activity comparable to the known Wnt inhibitor IWR1.[6]
| Compound | Pathway Inhibition | Effect | Known Drug Comparator |
| Compound 4c | Wnt/β-catenin | Downregulation of c-myc and cyclin D1 | IWR1 |
| Compound 4i | Wnt/β-catenin | Downregulation of c-myc and cyclin D1 | IWR1 |
PI3K/mTOR Dual Inhibition
The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A series of imidazo[1,2-a]pyridine derivatives were developed as dual inhibitors of PI3K and mTOR.[7] Compound 15a emerged as a potent and selective inhibitor with favorable pharmacokinetic properties, including acceptable oral bioavailability.[7]
| Compound | Target | IC50 (nM) | Known Drug Comparator(s) |
| 15a | PI3Kα | 2.8 | Gedatolisib, Omipalisib |
| 15a | mTOR | 15.7 | Gedatolisib, Omipalisib |
c-KIT Inhibition
Mutations in the c-KIT receptor tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutations.[8][9] Several of these compounds displayed nanomolar IC50 values and high selectivity against a panel of other kinases.[8]
| Compound Class | Target | IC50 Range (nM) | Known Drug Comparator |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (including resistant mutants) | 1 - 100 | Imatinib |
Anti-inflammatory Activity: Targeting COX-2
Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).
Novel benzo[3][4]imidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors.[10] In vitro assays demonstrated that compound 5a exhibited a higher COX-2 inhibitory effect (IC50: 0.05 μM) than the well-known COX-2 inhibitor, celecoxib (IC50: 0.06 μM).[10] In vivo studies also confirmed the anti-inflammatory and anti-nociceptive activities of these compounds.[10] Another study reported imidazo[1,2-a]pyrimidine derivatives with moderate anti-inflammatory activity comparable to ibuprofen.[11]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Known Drug Comparator | IC50 (µM) |
| Compound 5a | COX-2 | 0.05 | >200 | Celecoxib | 0.06 |
| Compound e10 | COX-2 | 13 | >13 | Ibuprofen | - |
Antituberculosis Activity: A New Frontier
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antituberculosis agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent anti-TB agents.[12][13]
Several synthesized compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against replicating Mtb.[12] Notably, compound 18 surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains.[12][13] These compounds are believed to inhibit a novel target in Mtb, QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase.[14]
| Compound | MIC (µM) vs. Mtb H37Rv | Known Drug Comparator | MIC (µM) |
| Compound 18 | 0.004 | PA-824 | 0.03 - 0.25 |
| Compound 13 | 0.03 | Isoniazid | 0.025 - 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (for ALK, PI3K/mTOR, c-KIT)
-
Enzyme and Substrate Preparation: Recombinant human kinases and their respective peptide substrates are prepared in kinase buffer.
-
Compound Preparation: Test compounds (Imidazo[1,2-a]pyrimidine derivatives and known inhibitors) are serially diluted in DMSO.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a 96-well plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.
Cell-Based Proliferation Assay
-
Cell Culture: Cancer cell lines (e.g., BaF3, HCC1937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][15]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using the MTT assay.[15] The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: IC50 values are determined from the dose-response curves.
Wnt/β-catenin Reporter Assay
-
Cell Transfection: Cells are co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Transfected cells are treated with test compounds for 24-48 hours.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is then determined relative to the vehicle control.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with the test compounds for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: IC50 values are calculated from the concentration-inhibition curves.
Antituberculosis Activity Assay (MIC Determination)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents visible bacterial growth.
Visualizing the Mechanisms
To better understand the interactions and processes described, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: ALK Signaling Pathway and Points of Inhibition.
Caption: Wnt/β-catenin Signaling Pathway Inhibition.
Caption: Workflow for MIC Determination against M. tuberculosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 15. journal.waocp.org [journal.waocp.org]
Unambiguous Structure Confirmation of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The definitive three-dimensional arrangement of atoms in Imidazo[1,2-a]pyrimidine-3-carbaldehyde has been unequivocally established through single-crystal X-ray crystallography. This guide provides a comparative analysis of this gold-standard technique against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for structural elucidation of novel organic compounds. While spectroscopic methods provide valuable insights into the molecular structure, X-ray crystallography offers unparalleled, direct evidence of the atomic connectivity and stereochemistry.
For the purpose of this comparison, crystallographic data from a closely related analogue, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, is utilized as a primary reference due to the high structural similarity of the core heterocyclic system and the identical substituent at the 3-position. Spectroscopic data for various imidazo[1,2-a]pyrimidine derivatives are presented to illustrate the principles and expected outcomes of these alternative techniques.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from each analytical technique, highlighting the strengths and limitations of each method in the context of structural confirmation.
Table 1: X-ray Crystallography Data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 13.0640(3) Å, b = 7.4162(2) Å, c = 21.6698(6) Å |
| Bond Lengths | C-C, C-N, C=O, C=N bond distances precisely determined |
| Bond Angles | All inter-atomic angles defined |
| Dihedral Angles | Defines the 3D shape, including planarity of the ring system |
Table 2: Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives
| Technique | Parameter | Typical Observed Values for Imidazo[1,2-a]pyrimidine Derivatives | Information Provided |
| ¹H NMR | Chemical Shift (δ) | Aldehyde proton: ~10.2 ppm (singlet)Aromatic protons: 7.0-9.7 ppm | Number of unique proton environments, neighboring protons (splitting patterns), and electronic environment. |
| ¹³C NMR | Chemical Shift (δ) | Aldehyde carbonyl: ~180 ppmAromatic carbons: 110-160 ppm | Number of unique carbon environments, nature of carbon atoms (C, CH, CH₂, CH₃). |
| FT-IR | Wavenumber (cm⁻¹) | Aldehyde C=O stretch: ~1680-1700 cm⁻¹C=N and C=C stretches: ~1500-1650 cm⁻¹C-H stretches (aromatic): ~3000-3100 cm⁻¹ | Presence of specific functional groups (e.g., carbonyl, double bonds, aromatic rings). |
| Mass Spec. | Mass-to-Charge (m/z) | [M+H]⁺ for this compound: ~148.05 | Molecular weight and elemental composition (with high-resolution MS). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, precise 3D structure.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Data Acquisition: The sample is placed in the infrared spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded. Then, the spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
The following diagrams illustrate the workflow for structure determination and the logical relationship between the different analytical techniques.
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: An Evaluation of Reproducibility
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key heterocyclic scaffolds is paramount. Imidazo[1,2-a]pyrimidine-3-carbaldehyde is a valuable building block in medicinal chemistry, and understanding the reliability of its synthetic routes is crucial for accelerating drug discovery pipelines. This guide provides an objective comparison of established methods for the synthesis of this important intermediate, with a focus on the reproducibility of the Vilsmeier-Haack formylation step. Experimental data has been compiled to offer a clear comparison of various approaches.
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core imidazo[1,2-a]pyrimidine scaffold, followed by the introduction of the carbaldehyde group at the 3-position, most commonly via the Vilsmeier-Haack reaction. This guide will delve into the specifics of these steps, presenting quantitative data to aid in the selection of the most suitable and reproducible synthetic strategy.
Comparison of Synthesis Methods
The reproducibility of the synthesis of this compound is highly dependent on the choice of starting materials and reaction conditions. The following table summarizes quantitative data from various reported methods, focusing on the yields of both the core scaffold synthesis and the subsequent formylation.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) of Core | Yield (%) of 3-Carbaldehyde | Reference |
| Method 1: Conventional Heating | 2-Aminopyrimidine, 2-Bromoacetophenone | POCl₃, DMF | Dichloromethane | 1 h (formylation) | 373 K (formylation) | 90 | 60 | [1][2] |
| Method 2: Microwave-Assisted | 2-Phenylimidazo[1,2-a]pyrimidines | Vilsmeier-Haack reagent | Glycerol | 5-10 min (formylation) | 90 °C | - | 85-95 | [3][4] |
| Method 3: Conventional Synthesis | 2-Aminopyrimidine, various α-bromoketones | Al₂O₃ (catalyst for core), Microwave irradiation | Solvent-free | - | - | 64-70 | - | [5] |
Note: The yield of the core scaffold in Method 2 is not explicitly provided in the context of the formylation experiment, as the starting material was the pre-synthesized imidazo[1,2-a]pyrimidine. Method 3 focuses on the synthesis of the core and does not provide data for the subsequent formylation.
Experimental Protocols
Method 1: Conventional Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine and Subsequent Vilsmeier-Haack Formylation
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [2]
-
A mixture of 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol) is prepared.
-
Acetone (150 mL) is added to the mixture.
-
The reaction mixture is stirred at reflux for 5 hours.
-
After cooling to room temperature, the mixture is filtered, and the filter cake is washed with acetone.
-
The resulting solid is dissolved in 200 mL of 3N dilute hydrochloric acid and refluxed with stirring for 1 hour.
-
The solution is cooled to room temperature, and the pH is adjusted to ~8 by the dropwise addition of 15% dilute ammonia.
-
The mixture is filtered, and the filter cake is recrystallized from ethanol to yield the white solid product.
-
Yield: 90%
-
Step 2: Vilsmeier-Haack Formylation [1]
-
To 1.9 g (26 mmol) of N,N-dimethylformamide (DMF) cooled to 273 K, 4 g (26 mmol) of phosphorus oxychloride (POCl₃) is added.
-
To this mixture, 10 mmol of 2-phenylimidazo[1,2-a]pyridine is added portionwise.
-
The reaction mixture is heated at 373 K for 1 hour.
-
The solution is then cooled to 273 K and neutralized with sodium carbonate (Na₂CO₃).
-
The product is extracted with dichloromethane.
-
The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Yield: 60%
-
Method 2: Microwave-Assisted Vilsmeier-Haack Formylation of 2-Arylimidazo[1,2-a]pyrimidines[3][4]
-
The Vilsmeier reagent is prepared at 0-5 °C by the dropwise addition of POCl₃ (0.04 mol, 3.74 mL) to a stirred solution of DMF (0.06 mol, 4.6 mL) in glycerol (10 mL).
-
The respective 2-phenylimidazo[1,2-a]pyrimidine (0.01 mol) is added slowly to the Vilsmeier reagent while maintaining the temperature below 5 °C.
-
The reaction mixture is then subjected to microwave irradiation at 400 watts.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The mixture is neutralized with 5% sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol.
-
Yields: 85-95% (for various 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes)
-
Workflow and Pathway Diagrams
To visually represent the synthetic workflows, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of conventional versus microwave-assisted synthesis.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Discussion on Reproducibility
Based on the collected data, the microwave-assisted Vilsmeier-Haack formylation in glycerol (Method 2) appears to be a highly reproducible and efficient method, consistently providing high yields (85-95%) across a range of 2-arylimidazo[1,2-a]pyrimidines.[3][4] The short reaction times and the use of a green solvent are additional advantages of this method.
The conventional heating method (Method 1) for the formylation of 2-phenylimidazo[1,2-a]pyridine, a similar scaffold, provides a moderate yield of 60%.[1] While the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine core itself is reported to be high-yielding (90%), the subsequent formylation step appears to be less efficient under these conventional conditions.[2]
The reproducibility of the synthesis of the imidazo[1,2-a]pyrimidine core using a solvent-free, microwave-assisted approach with an alumina catalyst (Method 3) shows moderate to good yields (64-70%).[5] However, for a complete comparison of the synthesis of the final 3-carbaldehyde, further studies on the formylation of these cores would be necessary.
References
- 1. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The efficient construction of this bicyclic system is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of the most prominent synthetic routes to imidazo[1,2-a]pyrimidines, offering an objective evaluation of their performance supported by experimental data.
Key Synthetic Strategies
Three principal strategies for the synthesis of imidazo[1,2-a]pyrimidines have gained widespread acceptance in the scientific community:
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction that offers high atom economy and molecular diversity.
-
Classical Condensation with α-Haloketones: A traditional and reliable two-component approach for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines.
-
Microwave-Assisted Synthesis: A modern approach that significantly accelerates reaction times and often improves yields for both the GBB and classical condensation reactions.
This guide will delve into the specifics of each of these routes, providing detailed experimental protocols, a quantitative comparison of their performance, and visual representations of the underlying chemical transformations.
Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes, allowing for a direct comparison of their efficiency and applicability.
| Synthesis Route | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Scope & Remarks |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Sc(OTf)₃, p-TsOH, or catalyst-free | Methanol, Ethanol, or solvent-free | Room Temp. to 80 | 2 - 24 h | 57 - 98% | Excellent for generating diverse libraries of 3-aminoimidazo[1,2-a]pyrimidines. Tolerates a wide range of functional groups on all three components. |
| Classical Condensation | 2-Aminopyrimidine, α-Bromoacetophenone | None or Base (e.g., NaHCO₃) | Acetone, Ethanol, or DMF | Room Temp. to Reflux | 12 - 24 h | 70 - 95% | A straightforward and high-yielding method for the synthesis of 2-aryl- and 2-alkylimidazo[1,2-a]pyrimidines. The availability of the α-haloketone can be a limiting factor. |
| Microwave-Assisted GBB | 2-Aminopyrimidine, Aldehyde, Isocyanide | Sc(OTf)₃ or Zeolite HY | DCM/MeOH or solvent-free | 120 - 150 | 5 - 30 min | 80 - 95% | Dramatically reduces reaction times compared to the conventional GBB reaction. Often leads to cleaner reactions and higher yields. |
| Microwave-Assisted Condensation | 2-Aminopyrimidine, α-Bromoacetophenone | Al₂O₃ or catalyst-free | Solvent-free or Ethanol | 100 - 160 | 5 - 20 min | 85 - 95% | A rapid and efficient alternative to the classical condensation, particularly effective under solvent-free conditions. |
Experimental Protocols
Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines
This protocol is a general procedure for the acid-catalyzed GBB reaction.
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.1 mmol)
-
Scandium triflate (Sc(OTf)₃) (0.1 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of 2-aminopyrimidine and the aldehyde in methanol, add scandium triflate.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrimidine.
Classical Synthesis from 2-Aminopyrimidine and α-Bromoacetophenone
This protocol describes a typical procedure for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.
Materials:
-
2-Aminopyrimidine (10 mmol)
-
2-Bromoacetophenone (10 mmol)
-
Acetone (50 mL)
Procedure:
-
Dissolve 2-aminopyrimidine and 2-bromoacetophenone in acetone in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with cold acetone.
-
The resulting 2-phenylimidazo[1,2-a]pyrimidine is often of high purity and may not require further purification.[1]
Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
This protocol outlines a rapid, solvent-free synthesis under microwave irradiation.
Materials:
-
2-Aminopyrimidine (10 mmol)
-
Substituted α-bromoacetophenone (10 mmol)
-
Basic alumina (Al₂O₃) (30% w/w)
Procedure:
-
In a microwave-safe vessel, thoroughly mix 2-aminopyrimidine, the α-bromoacetophenone, and basic alumina.
-
Irradiate the mixture in a domestic microwave oven for 90-300 seconds (power level should be optimized for the specific instrument).
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter to remove the alumina and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: Experimental workflow for classical condensation.
Caption: Logical comparison of conventional vs. microwave heating.
Conclusion
The choice of synthetic route for the preparation of imidazo[1,2-a]pyrimidines depends on the specific goals of the researcher.
-
The Groebke-Blackburn-Bienaymé reaction is the method of choice for creating libraries of diverse 3-amino-substituted analogs, which is particularly valuable in the early stages of drug discovery.
-
The classical condensation with α-haloketones remains a robust and high-yielding method for accessing 2-substituted imidazo[1,2-a]pyrimidines, especially when a specific α-haloketone is readily available.
-
Microwave-assisted synthesis offers a significant advantage in terms of reaction time and often provides higher yields for both the GBB and classical condensation reactions. This makes it an ideal choice for rapid synthesis and optimization studies.
By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to efficiently synthesize the desired imidazo[1,2-a]pyrimidine derivatives for their specific applications.
References
Navigating the ADMET Landscape of Imidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of imidazo[1,2-a]pyrimidine-3-carbaldehyde are being explored for various therapeutic applications. However, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for their successful development into safe and effective drugs.
This guide provides a comparative overview of the ADMET properties of this compound derivatives, drawing upon available experimental data for close analogs and extensive in silico predictions. To provide a broader context for this emerging class of compounds, we also include comparative data for the more extensively studied imidazo[1,2-a]pyridine scaffold.
Executive Summary of ADMET Profiling
While comprehensive experimental ADMET data for this compound derivatives remains limited in publicly accessible literature, initial in vitro cytotoxicity studies on closely related analogs and extensive in silico predictions provide valuable early insights.
Key Findings:
-
Absorption: In silico models predict that imidazo[1,2-a]pyrimidine derivatives generally exhibit good intestinal absorption.[1][2]
-
Distribution: Computational data suggests that these compounds have varied blood-brain barrier permeability, indicating the potential for both CNS- and peripherally-acting agents.
-
Metabolism: The imidazo[1,2-a]pyrimidine core is susceptible to metabolism, a factor that requires careful consideration in drug design.
-
Toxicity: Experimental data on imine and amine derivatives of the closely related imidazo[1,2-a]pyrimidine-2-carbaldehyde show moderate cytotoxicity against human cancer cell lines and lower toxicity against healthy human endothelial cells.[3] In silico predictions for various derivatives suggest a low risk of hERG inhibition.[3]
Comparative Data Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data.
In Silico ADMET Predictions for Imidazo[1,2-a]pyrimidine Derivatives
Computational models are instrumental in the early stages of drug discovery for predicting ADMET properties and prioritizing compounds for further experimental evaluation. The following table presents in silico data for a series of imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde, a close structural analog of the target scaffold.[1]
| Compound ID | Predicted Caco-2 Permeability (cm/s) | Predicted Human Intestinal Absorption (HIA) Score (<1.0) | Predicted hERG Blockage Score (<1.0) |
| 3a | >5.0 | <1.0 | <1.0 |
| 3b | >5.0 | <1.0 | <1.0 |
| 3c | >5.0 | <1.0 | <1.0 |
| 3d | >5.0 | <1.0 | <1.0 |
| 3e | >5.0 | <1.0 | <1.0 |
| 4a | >5.0 | <1.0 | <1.0 |
| 4b | >5.0 | <1.0 | <1.0 |
| 4c | >5.0 | <1.0 | <1.0 |
| 4d | >5.0 | <1.0 | <1.0 |
| 4e | >5.0 | <1.0 | <1.0 |
Data sourced from in silico analysis presented in reference[1]. It is important to note that this is predictive data and requires experimental validation.
Experimental Cytotoxicity Data for Imidazo[1,2-a]pyrimidine-2-carbaldehyde Derivatives
The following table presents the experimental cytotoxic activity (IC50 values) of imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy human umbilical vein endothelial cell line (HUVEC).[3]
| Compound ID | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | HUVEC IC50 (µM) |
| 3d | 43.4 | 35.9 | 71.4 |
| 4d | 39.0 | 35.1 | 57.0 |
Data extracted from reference[3].
Comparative Experimental ADMET Data for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is structurally similar to the imidazo[1,2-a]pyrimidine core and has been more extensively studied. The following table provides experimental in vivo pharmacokinetic data for representative imidazo[1,2-a]pyridine-3-carboxamide derivatives in rats, offering a point of comparison.[4]
| Compound ID | In Vitro Rat Microsomal Stability (t½, min) | In Vivo Clearance (mL/min/kg) |
| 1 | - | - |
| 3 | - | - |
| 4 | 19 | 28 |
| 6 | - | - |
Data for Compound 4 extracted from reference[4]. Data for other compounds was not fully available in the provided text.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable ADMET profiling. Below are methodologies for key in vitro assays.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The test compound is added to the apical (AP) side of the monolayer (to measure absorption) or the basolateral (BL) side (to measure efflux).
-
Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
Metabolic Stability Assay in Human Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of human liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes and a NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life is calculated as t½ = 0.693 / k.
-
The intrinsic clearance is calculated as CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
Objective: To assess the potential of a compound to inhibit the hERG potassium channel.
Methodology (Automated Patch Clamp):
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Electrophysiology: The hERG channel current is measured using an automated patch-clamp system before and after the application of the test compound.
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined.
Visualizing ADMET Processes and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The journey of a drug through the body, from administration to elimination.
Caption: A simplified workflow for the Caco-2 permeability assay.
Conclusion
The ADMET profiling of this compound derivatives is still in its early stages. The available in silico predictions and limited experimental data on close analogs suggest a promising starting point, with potentially favorable absorption and a manageable toxicity profile. However, the susceptibility of the core scaffold to metabolism warrants further investigation and strategic chemical modifications to enhance stability.
For drug development professionals, it is imperative to conduct comprehensive experimental ADMET studies on lead candidates from this series. The protocols and comparative data presented in this guide offer a framework for these essential investigations. Future research should focus on generating robust experimental data for absorption, metabolism, and potential hERG liability to build a more complete and reliable ADMET profile for this promising class of compounds.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases implicated in cancer and other diseases. Achieving selectivity for the target kinase over the broader kinome is a critical determinant of a drug candidate's safety and efficacy. This guide provides a comparative analysis of the selectivity profiles of several imidazo[1,2-a]pyrimidine-based inhibitors against key kinase targets, supported by experimental data and detailed protocols.
Data Presentation: Comparative Selectivity of Imidazo[1,2-a]pyrimidine-Based Inhibitors
The following tables summarize the in vitro potency and selectivity of representative imidazo[1,2-a]pyrimidine-based inhibitors against various kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), a standard measure of inhibitor potency.
| Inhibitor Class | Lead Compound Example | Primary Target | IC50 (nM) | Selectivity Panel (IC50 in nM) | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Compound Example 1 | c-KIT (V654A) | <10 | FLT3 (>100), JAK2 (>1000) | [1] |
| Imidazo[1,2-a]pyridine-based peptidomimetic | Compound 11 | Akt1 | 640 | Akt2 (sub-micromolar), Akt3 (sub-micromolar) | [2][3] |
| Imidazo[4,5-b]pyridine | Compound 28c | Aurora-A | 160 (cellular p-T288) | Aurora-B (76,840 cellular p-HH3) | [4] |
| Imidazo[1,2-a]pyrazine | Compound 12k | Aurora-A / Aurora-B | 0.02 (Kd) / 0.03 (Kd) | - | [5] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key kinase inhibitor profiling assays are provided below. These protocols represent standard approaches used in the field to determine inhibitor selectivity.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Imidazo[1,2-a]pyrimidine inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrimidine inhibitor in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the inhibitor solution.
-
Add the kinase to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[6][7][8]
LanthaScreen® Eu Kinase Binding Assay (TR-FRET-Based)
This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site by an inhibitor.
Materials:
-
Kinase of interest (tagged, e.g., with His or GST)
-
LanthaScreen® certified tracer
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Imidazo[1,2-a]pyrimidine inhibitor
-
Kinase Buffer
-
384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Assay Assembly:
-
Add the inhibitor solution to the wells.
-
Add a pre-mixed solution of the kinase and the Europium-labeled antibody.
-
Add the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).
-
Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[9][10][11][12]
Z'-LYTE™ Kinase Assay (FRET-Based)
This assay measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate. Phosphorylation prevents cleavage of the substrate by a development reagent, maintaining the FRET signal.
Materials:
-
Kinase of interest
-
Z'-LYTE™ peptide substrate
-
ATP
-
Imidazo[1,2-a]pyrimidine inhibitor
-
Kinase Buffer
-
Development Reagent
-
Stop Reagent
-
Multiwell plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the inhibitor solution.
-
Add the kinase.
-
Initiate the reaction by adding a mixture of the Z'-LYTE™ peptide substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add the Development Reagent, which contains a site-specific protease that cleaves unphosphorylated peptides. Incubate for 60 minutes at room temperature.
-
Add Stop Reagent.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores on the peptide substrate.
-
Data Analysis: Calculate the emission ratio. An increase in the FRET ratio indicates inhibition of the kinase. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-a]pyrimidine-based inhibitors and a general workflow for selectivity profiling.
References
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyrimidine-3-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Imidazo[1,2-a]pyrimidine-3-carbaldehyde, ensuring laboratory safety and environmental compliance. The following procedures include in-lab chemical treatment to convert the reactive aldehyde into a more stable carboxylic acid, followed by appropriate waste stream management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This compound is a chemical that requires careful handling to avoid potential health risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 respirator or higher if dust is generated |
| Chemical Treatment and Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood |
II. Experimental Protocol: Oxidation of this compound
To minimize the hazards associated with the disposal of an aldehyde, a chemical treatment step is recommended to oxidize the aldehyde functional group to a more stable carboxylic acid. This procedure should be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
Sodium bisulfite (NaHSO₃) or isopropanol
-
Distilled water
-
Beakers
-
Stir plate and stir bar
-
Filter funnel and filter paper
-
Appropriate waste containers
Procedure:
-
Preparation of the Reaction Mixture:
-
In a beaker of appropriate size, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., acetone or water, if soluble).
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M) to make the solution basic (pH > 12). This will facilitate the oxidation reaction.
-
-
Oxidation with Potassium Permanganate:
-
Slowly add a solution of potassium permanganate (a strong oxidizing agent) to the stirred reaction mixture. A good starting point is to use a 1.5 to 2-fold molar excess of KMnO₄ relative to the aldehyde.
-
The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C by using an ice bath if necessary.
-
Continue stirring the mixture. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form, indicating the progression of the oxidation. The reaction is typically complete within 1-2 hours.
-
-
Quenching Excess Permanganate:
-
After the reaction is complete (the purple color no longer persists), quench any excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite solution or isopropanol, until the purple color is completely gone.
-
-
Neutralization and Work-up:
-
Carefully neutralize the reaction mixture by slowly adding a dilute solution of sulfuric acid until the pH is approximately 7.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
III. Waste Stream Management and Disposal
The chemical treatment process generates two primary waste streams: the solid manganese dioxide and the liquid filtrate. Each must be disposed of correctly.
Table 2: Waste Stream Disposal Procedures
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Manganese dioxide (MnO₂) precipitate | Collect the filtered MnO₂ in a labeled, sealed container designated for solid chemical waste. Dispose of through your institution's hazardous waste management program. |
| Liquid Waste | Aqueous filtrate containing the potassium salt of the carboxylic acid and other inorganic salts | The neutralized aqueous filtrate should be collected in a labeled container for aqueous chemical waste. Dispose of through your institution's hazardous waste management program. DO NOT pour down the drain unless permitted by local regulations and after confirming the absence of hazardous materials. |
| Contaminated Labware | Glassware, filter paper, gloves, etc. | All contaminated materials should be placed in a designated solid hazardous waste container. Empty containers of the original chemical should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Operational Guide for Imidazo[1,2-a]pyrimidine-3-carbaldehyde
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyrimidine-3-carbaldehyde. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2] | To protect against splashes and airborne particles. |
| Hand Protection | Single-use nitrile gloves.[2] Latex gloves are not recommended.[2] | To prevent skin contact. Gloves should be inspected before use and disposed of immediately after contamination or completion of work. |
| Body Protection | A lab coat with long sleeves or a chemical-protective apron.[2] | To protect skin and clothing from splashes. |
| Footwear | Closed-toe and heel shoes made of impervious material.[2] | To protect feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be required for large-scale operations, in case of a spill, or when handling the powder outside of a fume hood.[2] | To prevent inhalation of dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure risk.
Workflow for Handling this compound:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
